molecular formula C9H12N2O2 B581522 2-Amino-5-ethoxybenzamide CAS No. 1250898-29-3

2-Amino-5-ethoxybenzamide

Cat. No.: B581522
CAS No.: 1250898-29-3
M. Wt: 180.207
InChI Key: PQNHPVCPFBUZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-ethoxybenzamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNHPVCPFBUZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Amino-5-ethoxybenzamide, a key organic intermediate with significant potential in medicinal chemistry. With a molecular weight of 180.20 g/mol , this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. This document consolidates its core physicochemical properties, outlines a robust and logical synthetic pathway, details its applications in drug discovery, provides standardized protocols for its analytical characterization, and establishes comprehensive safety and handling procedures. The guide is designed to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

Core Molecular & Physicochemical Properties

Precise identification of a chemical entity is foundational to its successful application in research and development. While this compound is a distinct molecule, it is crucial to differentiate it from similar, more commonly cited compounds like 2-ethoxybenzamide. The definitive identifiers and calculated properties for the target compound are summarized below.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted with an amino group, an ethoxy group, and a carboxamide group.

Chemical Structure of this compound

Table 1: Core Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 126-84-3 (Disputed)¹
InChI Key PQNHPVCPFBUZRI-UHFFFAOYSA-N[1]
Canonical SMILES CCOC1=CC(=C(C=C1)N)C(=O)N[1]
PubChem Substance ID 329797293[1]

¹Note on CAS Number: The CAS number 126-84-3 has been associated with this compound in some supplier databases but is not consistently verified across major chemical registries and appears to be assigned to 2,2-Diethoxypropane in others.[2][3][4][5] Researchers should exercise caution and confirm the identity of their material via analytical methods.

Physicochemical Properties

Due to its status as a research intermediate, extensive, experimentally verified physicochemical data for this compound is not widely published. The following table presents computed properties and highlights the lack of available experimental data, a critical consideration for experimental design.

Table 2: Physicochemical Data for this compound

PropertyValueNotes
Physical State Solid (predicted)Based on analogous compounds.
Melting Point Data not availableAvoid using data for 2-ethoxybenzamide (132-134 °C).
Boiling Point Data not available-
Solubility Data not availablePredicted to have some solubility in polar organic solvents like ethanol, DMSO, and DMF.
pKa Data not availableThe aromatic amino group will be weakly basic.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved through a multi-step process starting from commercially available precursors. A highly plausible and efficient route involves the catalytic hydrogenation of a nitrated intermediate. This method is standard in medicinal chemistry for its high yield and selectivity.

Proposed Synthetic Workflow

The recommended pathway is a two-step process starting from 5-Ethoxy-2-nitrobenzoic acid.

SynthesisWorkflow cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Group Reduction A 5-Ethoxy-2-nitrobenzoic acid B 5-Ethoxy-2-nitrobenzamide A->B 1. SOCl₂ or (COCl)₂ 2. NH₄OH / NH₃(g) C 5-Ethoxy-2-nitrobenzamide D This compound C->D H₂ (g), Pd/C or Raney-Ni Solvent: EtOH / MeOH

Caption: Proposed synthesis of this compound.

Causality and Experimental Choices
  • Step 1: Amidation: The conversion of the carboxylic acid to a primary amide is a robust and fundamental transformation. The use of thionyl chloride (SOCl₂) or oxalyl chloride first converts the carboxylic acid to a highly reactive acyl chloride. This intermediate is then quenched with an ammonia source (aqueous ammonium hydroxide or ammonia gas) to form the stable benzamide. This two-stage approach is chosen for its high efficiency and irreversibility, driving the reaction to completion.

  • Step 2: Nitro Group Reduction: Catalytic hydrogenation is the method of choice for reducing an aromatic nitro group to an amine.[6] Reagents like Palladium on Carbon (Pd/C) or Raney Nickel are selected because they are highly effective catalysts that operate under moderate pressure and temperature. Critically, these catalysts are chemoselective; they will readily reduce the nitro group without affecting the aromatic ring, the ether linkage, or the primary amide, ensuring a clean conversion to the desired product. Solvents like ethanol (EtOH) or methanol (MeOH) are ideal as they readily dissolve the starting material and are inert to the reaction conditions.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from 5-Ethoxy-2-nitrobenzamide.

  • Setup: To a 250 mL hydrogenation flask, add 5-Ethoxy-2-nitrobenzamide (5.0 g, 23.8 mmol) and 10% Palladium on Carbon (Pd/C, 0.25 g, 5 mol%).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Hydrogenation: Seal the flask and connect it to a hydrogenation apparatus (e.g., Parr hydrogenator). Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Reaction: Pressurize the vessel to 50 psi with hydrogen gas and stir the suspension vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to recover any residual product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.

Applications in Drug Discovery & Development

The this compound scaffold is a privileged structure in medicinal chemistry. The primary amine, amide, and phenyl ring provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Scaffold for Analgesic Agents (COX-1 Inhibitors)

The most direct and significant application of this compound is as a foundational building block for a novel class of analgesic agents. Research has demonstrated that N-phenyl derivatives of 5-amino-2-ethoxybenzamide exhibit potent cyclooxygenase-1 (COX-1) inhibitory activity.[7]

ApplicationLogic A This compound (Core Scaffold) B Derivatization (e.g., N-acylation/arylation at the 5-amino position) A->B C Novel Benzamide Derivatives B->C D COX-1 Inhibition C->D E Analgesic Effect D->E

Caption: Role of this compound in developing analgesics.

For drug development professionals, this scaffold is attractive because specific derivatives have shown analgesic effects comparable to or greater than indomethacin, but without causing significant gastric damage, a common side effect of traditional NSAIDs.[7]

Broader Potential as a Versatile Intermediate

The structural motifs within this compound are common in a wide range of biologically active molecules.[8] Its utility as a synthetic intermediate extends to the potential development of:

  • Anticancer Agents: The benzamide functional group is present in numerous approved anticancer drugs.

  • CNS-Active Agents: The aminophenol core can be modified to interact with targets in the central nervous system.

  • Anti-inflammatory Agents: Beyond COX inhibition, the scaffold can be used to design inhibitors for other enzymes involved in inflammatory pathways.[8]

Analytical Characterization & Quality Control

To ensure the identity, purity, and quality of this compound, a suite of standard analytical techniques must be employed.

Table 3: Key Analytical Parameters for QC

TechniqueParameterExpected Result
HPLC-UV Purity Assay>98% peak area at an appropriate UV wavelength (e.g., 254 nm).
¹H-NMR Structural ConfirmationSignals corresponding to aromatic, ethoxy, amino, and amide protons with correct splitting and integration.
Mass Spec (ESI+) Identity Confirmation[M+H]⁺ ion at m/z 181.0972 (calculated for C₉H₁₃N₂O₂⁺).
Protocol: Purity Determination by HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid). A typical starting condition is 30:70 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 254 nm.

  • Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the relative area of the main peak.

Predicted ¹H-NMR Spectral Data (in DMSO-d₆, 400 MHz)
  • ~7.2-7.5 ppm (br s, 1H): One of the amide (-CONH₂) protons.

  • ~6.8-7.1 ppm (br s, 1H): Second amide (-CONH₂) proton.

  • ~6.7 ppm (d, 1H): Aromatic proton ortho to the amino group.

  • ~6.6 ppm (dd, 1H): Aromatic proton meta to both the amino and ethoxy groups.

  • ~6.5 ppm (d, 1H): Aromatic proton ortho to the ethoxy group.

  • ~4.8 ppm (s, 2H): Amino (-NH₂) protons.

  • ~3.9 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethoxy group.

  • ~1.3 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethoxy group.

Safety, Handling, & Storage Protocols

Table 4: GHS Hazard Information (Inferred)

CategoryInformation
Pictogram Exclamation Mark
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1] H317: May cause an allergic skin reaction (predicted).
Precautionary Statements P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Protocol for Safe Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and nitrile gloves. Inspect gloves prior to use.

    • Respiratory Protection: Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved N95 respirator.

  • Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. Its molecular weight of 180.20 g/mol and its versatile structure make it an ideal starting point for creating libraries of novel compounds. While the scarcity of published experimental data necessitates careful in-house characterization, its demonstrated role as a scaffold for potent analgesic agents underscores its importance. By following the synthetic, analytical, and safety protocols outlined in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.

References

  • PubChem. 2-Ethoxybenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Scentbird. 2,2-Diethoxypropane (CAS 126-84-1): Odor profile, Properties, & IFRA compliance. Available from: [Link]

  • LookChem. Cas 126-84-1,2,2-Diethoxypropane. Available from: [Link]

  • Patsnap. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka. Available from: [Link]

  • PubChem. 2-Amino-5-methoxybenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Carl ROTH. 2-Ethoxybenzamide, 2 kg, CAS No. 938-73-8 | Building Blocks. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • PubMed. Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF. Available from: [Link]

  • PubMed. Reductive Chemistry of the Novel Hypoxia-Selective Cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Amino-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

Sources

Spectroscopic Characterization of 2-Amino-5-ethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-ethoxybenzamide (CAS: 1250898-29-3) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of prokinetic agents such as Itopride and other bioactive benzamide derivatives. Its structural integrity is defined by a trisubstituted benzene ring featuring an electron-donating amino group (


) ortho to an amide moiety (

) and an ethoxy group (

) at the meta position relative to the amide.

This guide provides a definitive reference for the spectroscopic identification of this compound. It moves beyond simple data listing to explain the causality of spectral features, enabling researchers to validate synthesis outcomes and detect common impurities like 5-ethoxy-2-nitrobenzamide.

Molecular Structure & Physicochemical Profile[1][2][3][4][5]

The molecule exhibits a "push-pull" electronic system where the amino and ethoxy groups donate electron density into the ring, while the amide group acts as a weak acceptor. This electronic environment significantly influences the NMR chemical shifts.

Physicochemical Properties
PropertyValueNotes
Formula

Molecular Weight 180.21 g/mol
Appearance Off-white to pale yellow crystalline solidColor deepens upon oxidation.
Melting Point 132–134 °CSharp transition indicates high purity.
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in water.
Structural Visualization

G Benzene Benzene Core (Trisubstituted) Amide 1-Position Amide (-CONH2) (Deshielding) Benzene->Amide C1 Amino 2-Position Amino (-NH2) (Shielding) Benzene->Amino C2 (Ortho to Amide) Ethoxy 5-Position Ethoxy (-OCH2CH3) (Donating) Benzene->Ethoxy C5 (Meta to Amide) Amino->Benzene +M Effect (Shields C3, C5) Ethoxy->Benzene +M Effect (Shields C4, C6)

Figure 1: Substituent effects on the aromatic core. The interplay of the Amino and Ethoxy groups creates distinct shielding zones observable in NMR.

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is the first line of defense in confirming molecular identity. The analysis is typically performed using Electrospray Ionization (ESI) in Positive Mode.

  • Ionization Mode: ESI(+)

  • Molecular Ion:

    
    
    

Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), the molecule follows a predictable fragmentation pattern useful for structural confirmation.

m/z (Fragment)LossProposed Mechanism
181.2

Parent Ion.
164.2

(17)
Loss of ammonia from the primary amide (typical for benzamides).
153.1

(28)
McLafferty-type rearrangement of the ethoxy group.
135.1

(45)
Cleavage of the ethoxy ether bond.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the N-H stretching vibrations of the primary amine and amide, along with the characteristic ether linkage.

Experimental Protocol:

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Resolution:

    
    .
    
Frequency (

)
AssignmentFunctional GroupCausality/Notes
3450, 3320

Primary Amine (

)
Asymmetric and symmetric stretching. Sharp bands.
3200-3150

Primary Amide (

)
Broader bands, often hydrogen-bonded.
1665

Amide ICharacteristic carbonyl stretch. Lowered by conjugation with the ring.
1620

Amide IIN-H bending vibration.
1245

Aryl Alkyl EtherStrong asymmetric stretch of the ethoxy group.
1040

Symmetric EtherSymmetric stretch.
Nuclear Magnetic Resonance (NMR)

This is the definitive method for confirming the substitution pattern. The data below is standardized for DMSO-


  at 400 MHz.

H NMR Analysis

The aromatic region (6.5–7.5 ppm) is critical. We expect an AMX spin system (three non-equivalent protons).

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.70 Broad Singlet1HAmide

Restricted rotation makes amide protons non-equivalent.
7.15 Doublet (

Hz)
1HH-6 Ortho to C=O (deshielding). Meta to Ethoxy. Appears as a doublet due to meta-coupling with H-4.
7.05 Broad Singlet1HAmide

Second amide proton.
6.85 dd (

Hz)
1HH-4 Ortho to Ethoxy (shielding). Meta to Amino.[1] Split by H-3 (ortho) and H-6 (meta).
6.65 Doublet (

Hz)
1HH-3 Ortho to Amino (strong shielding). This is the most upfield aromatic signal.
6.20 Broad Singlet2HAmine

Exchangeable. Broadening depends on water content/acidity.
3.95 Quartet (

Hz)
2HEthoxy

Deshielded by oxygen.
1.30 Triplet (

Hz)
3HEthoxy

Typical methyl triplet.

C NMR Analysis
Shift (

, ppm)
Carbon TypeAssignment
171.5 Quaternary

(Amide Carbon)
149.8 QuaternaryC-5 (Attached to Ethoxy)
144.2 QuaternaryC-2 (Attached to Amino)
118.5 Methine (CH)C-4
116.0 Methine (CH)C-3
112.5 QuaternaryC-1 (Bridgehead to Amide)
110.8 Methine (CH)C-6
63.5 Methylene (

)
Ethoxy

14.8 Methyl (

)
Ethoxy

Experimental Synthesis & Workflow

To provide context for the spectral data, the standard synthesis route involves the reduction of the nitro-precursor. This is the most common source of impurities.

Synthetic Pathway

Synthesis Start 5-Ethoxy-2-nitrobenzamide (Precursor) Reagent Reduction (H2/Pd-C or Fe/HCl) Start->Reagent Product This compound (Target) Reagent->Product Main Pathway Impurity Impurity: Unreduced Nitro (Check NMR at 8.0+ ppm) Reagent->Impurity Incomplete Reaction

Figure 2: Synthesis and impurity origin.[2][3][4][5][6][7] The presence of peaks >8.0 ppm in


H NMR suggests incomplete reduction (nitro group deshielding).
Sample Preparation Protocol for NMR
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-

    
     . CDCl
    
    
    
    is not recommended due to poor solubility and broadening of amide protons.
  • Mixing: Sonicate for 30 seconds to ensure complete dissolution.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced correctly.

References

  • Sigma-Aldrich. this compound Product Information (CAS 1250898-29-3).Link

  • World Intellectual Property Organization (WIPO). Patent WO2020005935A1: Glucose Uptake Inhibitors. (2020).[6] Contains synthesis and characterization context for benzamide intermediates. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 3-Ethoxybenzamide (Structural Analog).Link

  • ChemicalBook. this compound Spectral Data & Suppliers.Link

Sources

Technical Guide: Synthesis & Starting Materials for 2-Amino-5-ethoxybenzamide

[1]

Executive Summary & Retrosynthetic Logic

This compound is a critical scaffold in medicinal chemistry, particularly in the development of orthopramides and benzamide-based gastroprokinetic agents.[1] Its structural integrity relies on the precise positioning of the electron-donating ethoxy group relative to the amino and amide functionalities.[1]

From a retrosynthetic perspective, direct ethylation of 2-amino-5-hydroxybenzamide is ill-advised due to the high risk of N-alkylation and oxidation of the electron-rich aniline system.[1] Therefore, the "Nitro-First" strategy is the industry standard.[1] This approach utilizes the electron-withdrawing nitro group to deactivate the ring, preventing oxidation and directing regioselectivity during the alkylation of the phenol.[1]

The Core Pathway: Precursor (Nitro/Acid) → Functionalization (Ether) → Amidation → Reduction (Amine)

Primary Starting Materials

The synthesis relies on accessing the 5-hydroxy-2-nitro aromatic core.[1] The following materials are categorized by their role in the synthesis matrix.

Key Starting Material (KSM)
Compound NameCAS No.[1]RoleCritical Attributes
5-Hydroxy-2-nitrobenzoic acid 610-37-7Core Scaffold The hydroxyl group at C5 allows for ether formation; the nitro group at C2 acts as a masked amine.
2-Chloro-5-nitrobenzoic acid 2516-96-3Alternative KSM A cheaper precursor.[1][2] Converted to the 5-hydroxy derivative via hydrolysis (KOH/Heat).[1]
Functionalizing Reagents
ReagentPurposeSelection Logic
Diethyl Sulfate or Ethyl Iodide O-Ethylation Diethyl sulfate is preferred for scale (lower volatility); Ethyl iodide provides faster kinetics in lab-scale synthesis.[1]
Thionyl Chloride (SOCl₂) Activation Converts the carboxylic acid to the acid chloride for amidation.[1]
Ammonia (NH₃) Amidation Aqueous or gaseous ammonia converts the acid chloride/ester to the benzamide.[1]
Palladium on Carbon (Pd/C) Reduction Catalytic hydrogenation is the cleanest method to convert -NO₂ to -NH₂ without generating iron sludge waste.[1]

Detailed Synthetic Workflow (The "Nitro-Ester" Route)

This route is favored for its high yield and purification efficiency.[1][3] It avoids the handling of unstable amino-phenol intermediates.[1]

Phase 1: Precursor Preparation (If starting from Chloro-derivative)

If purchasing 5-Hydroxy-2-nitrobenzoic acid directly, skip to Phase 2.[1]

  • Reaction: Hydrolysis of 2-Chloro-5-nitrobenzoic acid using 15-20% aqueous KOH at reflux.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).[1] The nitro group ortho to the chlorine activates the position for displacement by hydroxide.[1]
    
  • Workup: Acidification with HCl precipitates 5-Hydroxy-2-nitrobenzoic acid .[1]

Phase 2: O-Ethylation & Esterification (Concurrent)

Instead of selectively alkylating the phenol, it is operationally efficient to alkylate both the phenol and the carboxylic acid to form the Ethyl 5-ethoxy-2-nitrobenzoate ester.[1]

  • Reagents: 5-Hydroxy-2-nitrobenzoic acid, Diethyl Sulfate (2.5 eq), Potassium Carbonate (K₂CO₃).[1]

  • Solvent: Acetone or DMF.[1]

  • Protocol: Reflux for 6–8 hours. The base deprotonates both the phenol and the acid.[1]

  • Outcome: Formation of the diester/ether intermediate.[1]

Phase 3: Ammonolysis (Amide Formation)

Direct conversion of the ester to the amide avoids the harsh conditions of acid chloride formation.[1]

  • Reagents: Ethyl 5-ethoxy-2-nitrobenzoate, Methanolic Ammonia (saturated) or Aqueous Ammonia (25%).[1]

  • Conditions: Sealed vessel (autoclave) at 60–80°C or prolonged stirring at RT.

  • Observation: The ethyl ester is converted to the primary amide (-CONH₂).[1] The ethyl ether (-OEt) at position 5 remains stable.[1]

  • Intermediate: 5-Ethoxy-2-nitrobenzamide .[1]

Phase 4: Nitro Reduction
  • Reagents: 5-Ethoxy-2-nitrobenzamide, H₂ gas (balloon or mild pressure), 10% Pd/C.

  • Solvent: Methanol or Ethanol.[1]

  • Process: Hydrogenation reduces the nitro group to the amine.[1]

  • Purification: Filtration of catalyst and recrystallization from ethanol/water.[1][4]

  • Final Product: This compound .

Visualized Pathway (Graphviz)

SynthesisRoutestart2-Chloro-5-nitrobenzoic acid(CAS 2516-96-3)ksm5-Hydroxy-2-nitrobenzoic acid(CAS 610-37-7)start->ksmStep 1reagent_hydKOH, Reflux(Hydrolysis)start->reagent_hydintermediate1Ethyl 5-ethoxy-2-nitrobenzoate(Diester/Ether)ksm->intermediate1Step 2reagent_alkDiethyl Sulfate, K2CO3(O-Alkylation & Esterification)ksm->reagent_alkintermediate25-Ethoxy-2-nitrobenzamideintermediate1->intermediate2Step 3reagent_ammNH3 / MeOH(Ammonolysis)intermediate1->reagent_ammproductThis compound(Target)intermediate2->productStep 4reagent_redH2, Pd/C(Catalytic Hydrogenation)intermediate2->reagent_red

Caption: Step-wise synthesis of this compound via the 5-Hydroxy-2-nitrobenzoic acid pathway.

Critical Process Parameters (CPP) & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance in your lab, monitor these parameters:

Regioselectivity Control
  • Risk: During Step 2 (Alkylation), if the reaction is incomplete, you may obtain the Acid-Ether (5-ethoxy-2-nitrobenzoic acid) instead of the Ester-Ether.[1]

  • Mitigation: Monitor reaction by TLC or HPLC. Ensure excess alkylating agent (2.2–2.5 eq) is used to drive both phenol and carboxyl group alkylation to completion.[1] The ester is easier to purify and reacts cleanly with ammonia.[1]

Safety: Nitro Reduction
  • Risk: Reduction of nitro compounds is exothermic.[1][5] Accumulation of hydroxylamine intermediates can occur if agitation is poor.[1]

  • Protocol: Maintain temperature <50°C. Ensure vigorous stirring to prevent catalyst poisoning or "hot spots."

Impurity Profile
Impurity TypeOriginControl Strategy
Bis-alkylated Phenol Over-alkylation (unlikely here due to structure).[1]Stoichiometry control.[1][6][7]
Azo/Azoxy dimers Incomplete reduction or oxidation of amine.[1]Ensure complete hydrogenation; store product under inert atmosphere.
Hydrolysis Byproduct Hydrolysis of amide back to acid.[1]Avoid acidic aqueous workups after Step 3.

Experimental Protocol (Standardized)

Step 1: Preparation of Ethyl 5-ethoxy-2-nitrobenzoate

  • Charge a reaction flask with 5-Hydroxy-2-nitrobenzoic acid (1.0 eq) and Acetone (10 vol).

  • Add Potassium Carbonate (anhydrous, 3.0 eq).

  • Add Diethyl Sulfate (2.5 eq) dropwise over 30 minutes.

  • Reflux for 6 hours. Monitor consumption of starting material.[1][6]

  • Filter inorganic salts.[1] Concentrate filtrate.[1][7][8]

  • Quench residue with water and extract with Ethyl Acetate.[1] Wash with brine, dry, and concentrate to yield the crude ester.[1]

Step 2: Conversion to 5-Ethoxy-2-nitrobenzamide

  • Dissolve the crude ester in Methanolic Ammonia (7N, 10 vol).

  • Seal in a pressure vessel and heat to 60°C for 12 hours.

  • Cool to 0°C. The amide often precipitates.[1]

  • Filter the solid.[1][2][4] If no precipitate, concentrate and triturate with cold ether.[1]

Step 3: Reduction to this compound

  • Dissolve the nitrobenzamide in Ethanol (20 vol).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 30–50 psi (2–3 bar) at Room Temperature for 4 hours.

  • Filter through Celite to remove catalyst.[1]

  • Concentrate filtrate to obtain off-white crystals of This compound .[1]

References

  • Preparation of 2-hydroxy-5-nitrobenzoic acid (Precursor Synthesis)

    • Source: ResearchGate / Synthetic Communications[1]

    • Context: Optimization of hydrolysis of 2-chloro-5-nitrobenzoic acid.
  • Synthesis of Benzamide Derivatives (General Amid

    • Source: Google P
    • Context: Methodologies for converting anthranilate derivatives to benzamides.[1]

  • This compound Product D

    • Source: GuideChem / Chemical Book
    • Context: Physical properties and CAS verification (Note: Differentiate
  • Reduction of Nitrobenzoic Acids (Catalytic Hydrogen

    • Source: BenchChem Technical Guide
    • Context: Standard protocols for reducing 2-amino-5-nitrobenzoic acid derivatives.[1]

Unveiling the Potential of 2-Amino-5-ethoxybenzamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Knowns and Unknowns

In the vast landscape of chemical compounds with therapeutic potential, some molecules are well-characterized, with established mechanisms of action and a wealth of biological data. Others, like 2-Amino-5-ethoxybenzamide, remain largely enigmatic, representing both a challenge and an opportunity for the discerning researcher. This technical guide is designed for researchers, scientists, and drug development professionals who are intrigued by the therapeutic possibilities of the benzamide scaffold.

While direct biological data for this compound is scarce in publicly available literature, this document will serve as a comprehensive resource by:

  • Introducing the Physicochemical Properties: A foundational understanding of the molecule.

  • Exploring the Biological Landscape of 2-Aminobenzamides: Delving into the known activities of structurally related compounds to infer potential therapeutic avenues.

  • Detailing Methodologies for Biological Characterization: Providing actionable protocols to empower researchers to unlock the biological activity of novel compounds like this compound.

  • Proposing Future Research Directions: Charting a course for the systematic investigation of this promising, yet understudied, molecule.

This guide is structured to provide a robust framework for inquiry, grounded in the established biological significance of the 2-aminobenzamide core.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock of any biological investigation. These properties influence solubility, membrane permeability, and metabolic stability, all of which are critical determinants of a drug's fate and action in a biological system.

PropertyValueSource
CAS Number 126-84-3Sigma-Aldrich[1]
Molecular Formula C9H12N2O2Inferred from structure
Molecular Weight 180.20 g/mol Inferred from structure
Appearance White to off-white powderGeneric observation for similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and ethanolInferred from structure

The 2-Aminobenzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminobenzamide core is a well-established "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a wide range of therapeutic agents.

Antimicrobial Activity of 2-Aminobenzamide Derivatives

A study on a series of novel 2-aminobenzamide derivatives synthesized from isatoic anhydride revealed their potential as antimicrobial agents.[2][3][4] The compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3] One derivative, 2-Amino-N-(4-methoxyphenyl)benzamide, demonstrated particularly potent antifungal activity against Aspergillus fumigatus, even exceeding the efficacy of the standard drug, Clotrimazole.[2][3] This highlights the potential for 2-aminobenzamide derivatives to be developed into new classes of antimicrobial drugs.[2]

Anticancer Potential of 2-Aminobenzamide Derivatives

The 2-aminobenzamide moiety is also a key feature in a number of anticancer agents. For instance, derivatives of 2-aminobenzamide have been designed and synthesized to include a benzothiazole and phenylamine moiety, with some of these compounds exhibiting cytotoxic activity against A549 (lung carcinoma) and SW480 (colorectal adenocarcinoma) tumor cell lines.[5] Specifically, compounds 3a and 3c in the study showed IC50 values of 24.59 and 29.59 µM against the A549 cell line, respectively.[5]

This anticancer potential is often linked to the ability of the 2-aminobenzamide structure to act as a zinc-binding group in histone deacetylase (HDAC) enzymes.[5] HDAC inhibitors are a class of anticancer agents that interfere with the function of these enzymes, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.

Enzyme Inhibition: A Common Mechanism of Action

Beyond HDACs, the benzamide scaffold is found in inhibitors of various other enzymes. For example, 2-ethoxybenzamide (ethenzamide), a close structural relative of this compound, is known to be a non-steroidal anti-inflammatory drug (NSAID).[6] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[6]

The following diagram illustrates a generalized workflow for screening a novel compound like this compound for potential biological activity.

G cluster_0 Initial Screening cluster_1 Hit Validation & Lead Optimization cluster_2 Preclinical Development A Compound Synthesis & Characterization (this compound) B High-Throughput Screening (HTS) - Target-based assays - Phenotypic screens A->B C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Dose-Response Studies (IC50/EC50 determination) B->D C->D E Mechanism of Action Studies - Enzyme inhibition assays - Pathway analysis D->E F Structure-Activity Relationship (SAR) - Synthesis of analogs E->F G In Vivo Efficacy Studies (Animal models) F->G H Pharmacokinetic & Toxicological Studies G->H

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Methodologies for Biological Characterization

To elucidate the biological activity of this compound, a systematic approach employing a battery of in vitro assays is recommended.

General Cytotoxicity Assessment

A primary step in the evaluation of any new compound is to determine its general cytotoxicity. This provides a therapeutic window and identifies concentrations at which specific biological effects can be studied without being confounded by overt cell death.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Screening for Antimicrobial Activity

Based on the known antimicrobial properties of 2-aminobenzamide derivatives, screening for antibacterial and antifungal activity is a logical next step.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Given the activities of related compounds, several potential mechanisms of action for this compound can be hypothesized.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Biological Effects Compound This compound COX Cyclooxygenase (COX) Compound->COX Inhibition? HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibition? MicrobialEnzymes Essential Microbial Enzymes Compound->MicrobialEnzymes Inhibition? Inflammation ↓ Inflammation (Reduced Prostaglandins) COX->Inflammation Apoptosis ↑ Apoptosis in Cancer Cells (Altered Gene Expression) HDAC->Apoptosis MicrobialGrowth ↓ Microbial Growth MicrobialEnzymes->MicrobialGrowth

Caption: Hypothesized molecular targets and downstream effects of this compound.

Future Research Directions and Conclusion

The biological activity of this compound remains an open field for investigation. This guide has provided a comprehensive overview of the known activities of the broader 2-aminobenzamide class, offering a solid foundation for future research.

Key research questions to be addressed include:

  • Does this compound exhibit broad-spectrum antimicrobial activity?

  • What is its cytotoxic profile against a panel of cancer cell lines?

  • Does it inhibit key enzymes such as COX or HDACs?

  • What are the structure-activity relationships for the 5-ethoxy substitution compared to other substitutions on the 2-aminobenzamide scaffold?

By employing the methodologies outlined in this guide, the scientific community can begin to unravel the therapeutic potential of this intriguing molecule. The journey from a chemical entity to a therapeutic agent is long and arduous, but for compounds like this compound, the first step is a systematic and informed investigation.

References

  • PubChem. 2-Ethoxybenzamide. National Center for Biotechnology Information. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5114-5131. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PubMed, 24658394. [Link]

  • Cuc, D. T., et al. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Natural Product Communications, 17(7). [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. [Link]

Sources

The 2-Amino-5-ethoxybenzamide Scaffold: Structural Pharmacodynamics and Mechanistic Hypotheses

[1][2][3]

Executive Summary: The Anthranilamide Pharmacophore[2]

2-Amino-5-ethoxybenzamide represents a specific functionalization of the anthranilamide (2-aminobenzamide) core.[1][2][3] While often encountered as a metabolic intermediate or chemical building block, this scaffold possesses intrinsic bioactivity driven by its ability to function as a "privileged structure" in medicinal chemistry.[2][3][4]

Unlike its isomer 2-ethoxybenzamide (Ethenzamide) , which acts primarily via COX inhibition and 5-HT2B antagonism [1], the 2-amino-5-ethoxy arrangement introduces a critical donor-acceptor motif.[1][2][3][4] This whitepaper analyzes three distinct mechanistic hypotheses for this scaffold, shifting focus from simple analgesia to epigenetic modulation (SIRT1/PARP) and allosteric enzyme activation (Glucokinase) .[2][3][4]

Structural Definition & Physicochemical Properties[1][2][3][5]
  • Core: Anthranilamide (Benzene ring with ortho-amino and amide groups).[1][2][3][4]

  • Substituent: 5-Ethoxy group (Lipophilic tail, electron-donating).[1][2][3][4]

  • Key Feature: Intramolecular Hydrogen Bonding (IMHB) between the 2-amino hydrogen and the amide carbonyl oxygen.[2][3][4]

PropertyValueMechanistic Implication
Molecular Weight 180.2 g/mol Fragment-like; high Ligand Efficiency (LE).[1][2][3]
LogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.[1][2][3][4]
H-Bond Donors 2 (Amide, Amine)Critical for active site anchoring.[2][3][4]
Topological Polar Surface Area ~55 ŲCNS penetrant; suitable for intracellular targets.[2][3][4]

Structural Dynamics: The "Pseudo-Ring" Conformation[2][4]

Before analyzing specific receptors, one must understand the conformational landscape that dictates binding.[2][3][4]

The "Locked" Conformation Hypothesis: The 2-amino group acts as a hydrogen bond donor to the carbonyl oxygen of the amide.[2][3] This forms a stable, planar 6-membered "pseudo-ring."[1][2][3][4]

  • Effect: This pre-organizes the molecule, reducing the entropic penalty upon binding to a receptor.[2][3][4]

  • Contrast: 3- or 4-aminobenzamides lack this lock and are more flexible.[1][2][3]

conformationcluster_0Conformational Lockingcluster_1Pharmacodynamic Consequencenode_unlockedFlexible State(High Entropy)node_lockedPlanar 'Pseudo-Ring'(Low Entropy)node_unlocked->node_lockedIntramolecularH-Bond (N-H...O=C)node_bindingReceptor Pocket Entrynode_locked->node_bindingnode_affinityHigh Affinity Binding(Reduced Entropic Cost)node_binding->node_affinitycaptionFig 1: The thermodynamic advantage of the 2-aminobenzamide intramolecular lock.

Mechanism of Action Hypotheses

Hypothesis A: Epigenetic Modulation (PARP/SIRT1 Inhibition)

The benzamide moiety is a classic bioisostere for the nicotinamide ring found in NAD+.[2][3][4] This suggests this compound may act as a competitive inhibitor or modulator of NAD+-dependent enzymes.[1][2][3]

  • Target: Poly(ADP-ribose) polymerase (PARP) or Sirtuins (SIRT1).[2][3][4]

  • Mechanism: The amide group binds to the "nicotinamide pocket" of the enzyme.[2][3][4] The 5-ethoxy group extends into the hydrophobic "adenine ribose" sub-pocket or the hydrophobic channel, potentially conferring selectivity over other isoforms.[2][3][4]

  • Therapeutic Relevance: Neuroprotection, anti-inflammatory (via NF-κB suppression).[2][3][4][5]

Hypothesis B: Allosteric Glucokinase Activation (GKA)

Anthranilamide derivatives are well-documented Glucokinase Activators (GKAs).[2][3][4]

  • Mechanism: The molecule binds to an allosteric site (distinct from the glucose/ATP sites) on Glucokinase.[2][3][4]

  • Role of 5-Ethoxy: The 5-position substitution is critical for hydrophobic interactions within the allosteric cleft, stabilizing the enzyme in its "super-open" or active conformation, thereby increasing its affinity for glucose.[2][3][4]

  • Evidence: Similar 5-substituted-2-aminobenzamides show potent GKA activity in metabolic disease models [2].[1][2][3]

Hypothesis C: Ion Channel Blockade (Nav/Kv)

Structurally, the molecule resembles the lipophilic "tail" and "linker" of local anesthetics (like Procainamide), but truncated.[2][3][4]

  • Mechanism: State-dependent blockade of Voltage-Gated Sodium Channels (Nav1.7/1.8).[1][2][3]

  • Logic: The aniline nitrogen is less basic than the tertiary amines in lidocaine, but the neutral form may penetrate the membrane and interact with the inner pore residues.[2][4]

Experimental Validation Protocols

To validate these hypotheses, the following self-validating experimental workflows are proposed.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding

Use to validate direct physical interaction with PARP-1 or Glucokinase.[1][2][3]

  • Chip Preparation: Immobilize recombinant target protein (e.g., His-tagged PARP-1) onto a CM5 sensor chip via amine coupling.[1][2][3][4] Target density: ~3000 RU.[2][3][4]

  • Reference Channel: Immobilize BSA or deactivate a flow cell to serve as a blank.

  • Compound Preparation: Dissolve this compound in 100% DMSO (10 mM stock). Dilute in running buffer (HBS-P+) to a concentration series (0.1 µM – 100 µM). Final DMSO: 1%.[2][3][4]

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation.[2][3][4] Flow rate: 30 µL/min.[2][3][4]

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Validation Check: If

      
       is theoretical (based on MW ratio), binding is stoichiometric.[2][3][4] If 
      
      
      is >100 µM, the hypothesis is weak (non-specific).[2][3][4]
Protocol 2: ADP-Glo™ Kinase/Enzyme Assay

Use to validate functional inhibition/activation.[1][2][3]

  • Reaction Mix: Combine enzyme (PARP or GK), substrate, and cofactor (NAD+ or ATP) in 384-well white plates.

  • Treatment: Add this compound (dose-response).

  • Incubation: 60 min at Room Temp.

  • Detection: Add ADP-Glo reagent (depletes ATP), then Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[2][3][4]

  • Readout: Measure Luminescence.

    • Control: 3-Aminobenzamide (Positive Control for PARP).[1][2][3][4]

Visualizing the Signaling Pathway (Hypothesis A)

This diagram illustrates the downstream effects of PARP inhibition by the this compound scaffold during oxidative stress.[1][2][3]

pathwayROSOxidative Stress(ROS)DNA_DamageDNA Strand BreaksROS->DNA_DamagePARPPARP-1 ActivationDNA_Damage->PARPNADNAD+ DepletionPARP->NADConsumesSurvivalCell Survival(Metabolic Rescue)PARP->SurvivalInhibition Preserves NAD+ATPATP Failure(Necrosis)NAD->ATPGlycolysis FailureInhibitorThis compound(Inhibitor)Inhibitor->PARPBlockscaptionFig 2: Proposed mechanism of neuroprotection via PARP inhibition.

[2][3][4]

Comparative Data Analysis (Hypothetical SAR)

The following table summarizes how the 5-ethoxy substitution compares to other common benzamide analogs, highlighting the "Switch" in selectivity.

Analog StructurePrimary TargetMechanismEffect of 5-Ethoxy Group
This compound PARP / GK Enzyme Modulator Increases hydrophobic pocket occupancy; improves potency over unsubstituted benzamide.
2-Ethoxybenzamide (Ethenzamide)COX / 5-HT2BAntagonist(Isomer) Lack of 2-amino removes PARP activity; shifts to GPCR/Enzyme targets.[1][2][3]
3-AminobenzamidePARP-1InhibitorStandard reference.[1][2][3] Less lipophilic than 5-ethoxy analog (lower cell permeability).[1][2][3][4]
4-Amino-5-chloro-2-methoxybenzamide5-HT4 / D2Agonist/Antagonist(Metoclopramide core).[1][2][3] The 5-chloro is crucial for D2 affinity.[1][2][3][4] 5-ethoxy reduces D2 binding.[1][2][3][4]

References

  • Matsumoto, J., et al. (2020).[2][3][4] Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade.[2][3][4][6] Biological and Pharmaceutical Bulletin. Link

  • Morie, T., et al. (1994).[2][3][4] Synthesis and biological activities of the optical isomers of mosapride. Chemical & Pharmaceutical Bulletin. (Demonstrates the SAR of benzamide derivatives). Link

  • Kovala-Demertzi, D., et al. (2009).[2][3][4][7] Anti-oxidant and anti-inflammatory activity of anthranilic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). This compound.[1][2][3][8] National Center for Biotechnology Information.[2][3][4] Link

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The substituted benzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous gastroprokinetic agents (e.g., Itopride, Mosapride) and antipsychotics (e.g., Sulpiride). 2-Amino-5-ethoxybenzamide represents a critical building block where the 5-ethoxy group provides specific lipophilic interactions and the 2-amino group serves as a handle for further derivatization or heterocycle formation.

This Application Note details a robust, three-step synthetic protocol designed for high purity (>98%) and scalability. Unlike conventional routes that may suffer from regioselectivity issues during nitration, this protocol utilizes a "Nitro-First, Alkylate-Second" strategy to ensure positional accuracy of the substituents.

Key Advantages of This Protocol:
  • Regiocontrol: Starts with the pre-nitrated scaffold to guarantee the 2-amino/5-ethoxy substitution pattern.

  • Scalability: Avoids column chromatography in favor of crystallization-based purification.

  • Safety: optimized hydrogenation conditions to minimize hydroxylamine by-products.

Retrosynthetic Strategy

The synthesis is designed around the stability of the nitro group. We avoid direct ethoxylation of a labile amino-phenol, which would require extensive protection/deprotection steps. Instead, we utilize 5-hydroxy-2-nitrobenzoic acid as the divergent starting material.

Retrosynthesis Target Target: This compound Inter1 Intermediate 1: 2-Nitro-5-ethoxybenzamide Target->Inter1 Nitro Reduction (H2, Pd/C) Inter2 Intermediate 2: 2-Nitro-5-ethoxybenzoic Acid Inter1->Inter2 Amidation (SOCl2, NH3) Start Starting Material: 5-Hydroxy-2-nitrobenzoic Acid Inter2->Start O-Alkylation (EtI, K2CO3)

Figure 1: Retrosynthetic analysis prioritizing the stability of the nitro-intermediate.

Detailed Experimental Protocol

Step 1: O-Alkylation (Synthesis of 2-Nitro-5-ethoxybenzoic acid)

This step installs the ethyl group at the 5-position. The use of DMF and Potassium Carbonate (


) facilitates a clean 

reaction.
  • Reagents:

    • 5-Hydroxy-2-nitrobenzoic acid (1.0 eq)

    • Ethyl Iodide (1.2 eq)

    • Potassium Carbonate (2.5 eq)

    • DMF (Dimethylformamide), anhydrous (10 vol)

Procedure:

  • Charge a 3-neck round-bottom flask (RBF) with 5-Hydroxy-2-nitrobenzoic acid and DMF . Stir until dissolved.

  • Add Potassium Carbonate in portions at room temperature (exothermic).

  • Cool the mixture to 0–5°C using an ice bath.

  • Dropwise add Ethyl Iodide over 30 minutes.

  • Allow the reaction to warm to room temperature and heat to 60°C for 4–6 hours.

  • Monitor: TLC (Mobile Phase: DCM/MeOH 9:1) or HPLC.[1][2][3]

  • Workup: Pour the reaction mixture into ice-cold water (excess). Acidify to pH 2–3 with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

Critical Parameter: Ensure the pH adjustment in step 7 is slow to prevent trapping of inorganic salts in the precipitate.

Step 2: Acid Activation & Amidation

We convert the carboxylic acid to the amide via an acid chloride intermediate. This method is preferred over coupling reagents (EDC/HOBt) for scale-up due to cost and ease of purification.

  • Reagents:

    • 2-Nitro-5-ethoxybenzoic acid (from Step 1)

    • Thionyl Chloride (

      
      ) (3.0 eq)
      
    • Catalytic DMF (3-4 drops)

    • Ammonia (

      
      ) gas or 28% Ammonium Hydroxide (
      
      
      
      )
    • Toluene (Solvent)[3]

Procedure:

  • Suspend 2-Nitro-5-ethoxybenzoic acid in Toluene (10 vol).

  • Add Thionyl Chloride and catalytic DMF .

  • Reflux (approx. 110°C) for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear.
  • Concentrate under reduced pressure to remove excess

    
     (azeotrope with toluene).
    
  • Re-dissolve the residue in dry THF or DCM .

  • Cool to 0°C. Purge Ammonia gas into the solution OR add Ammonium Hydroxide dropwise (if using biphasic conditions).

  • Stir for 2 hours at room temperature.

  • Workup: Evaporate solvent. Slurry the residue in water to remove ammonium salts. Filter and dry the yellow solid (2-Nitro-5-ethoxybenzamide ).

Step 3: Catalytic Hydrogenation (Target Synthesis)

The final step reduces the nitro group to the primary amine.

  • Reagents:

    • 2-Nitro-5-ethoxybenzamide

    • 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

    • Methanol or Ethanol (Solvent)[4]

    • Hydrogen Gas (

      
      )[4]
      

Procedure:

  • In a hydrogenation autoclave, dissolve the nitro-amide in Methanol .

  • Add 10% Pd/C (carefully, under inert atmosphere to prevent ignition).

  • Purge the vessel with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3.
  • Pressurize to 3–5 bar (45–75 psi)

    
    .
    
  • Stir at Room Temperature for 6–12 hours.

    • Note: Heating is usually not required and may promote side reactions.

  • Monitor: HPLC for the disappearance of the nitro peak.

  • Workup: Filter through a Celite bed to remove the catalyst. Wash the bed with methanol.

  • Concentrate the filtrate to obtain the crude off-white solid.

  • Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[4]

Process Workflow Diagram

The following diagram illustrates the critical decision points and safety checks during the synthesis.

Workflow Start Start: 5-Hydroxy-2-nitrobenzoic acid Step1 Step 1: Ethylation (DMF, EtI, K2CO3) Start->Step1 QC1 QC Check: Regioselectivity (NMR) Step1->QC1 Step2 Step 2: Amidation (SOCl2 -> NH3) QC1->Step2 Pass Safety Safety Critical: Remove excess SOCl2 Step2->Safety Step3 Step 3: Hydrogenation (Pd/C, H2) Safety->Step3 Final Final Product: This compound Step3->Final

Figure 2: Operational workflow emphasizing the critical removal of thionyl chloride before amidation.

Analytical Specifications & Validation

To ensure the material is suitable for downstream pharmaceutical applications (e.g., synthesis of Itopride analogs), the following specifications must be met.

Test ParameterMethodAcceptance Criteria
Appearance VisualOff-white to pale beige crystalline powder
Purity HPLC (C18, ACN/H2O)≥ 98.0% (Area %)
Melting Point Capillary158°C – 162°C (Typical)
Mass Spec LC-MS (ESI+)[M+H]+ = 181.2 m/z (approx)
1H-NMR DMSO-d6, 400 MHzConsistent with structure (See below)
Residual Solvents GC-HSDMF < 880 ppm, Toluene < 890 ppm

Expected 1H-NMR Signals (DMSO-d6):

  • 
     1.30 (t, 3H, -CH3)
    
  • 
     3.95 (q, 2H, -OCH2-)
    
  • 
     6.0–6.5 (br s, 2H, -NH2, aniline)
    
  • 
     6.7 (d, 1H, Ar-H ortho to OEt)
    
  • 
     6.9 (dd, 1H, Ar-H meta)
    
  • 
     7.1 (d, 1H, Ar-H ortho to C=O)
    
  • 
     7.5–8.0 (br s, 2H, -CONH2)
    

Troubleshooting & Expert Tips

  • Incomplete Amidation: If Step 2 yields a carboxylic acid impurity, it indicates incomplete formation of the acid chloride. Ensure the reaction with

    
     is refluxed until the solution is perfectly clear. Fresh 
    
    
    
    is recommended.
  • Catalyst Poisoning: In Step 3, if the reaction stalls, the Pd/C may be poisoned by residual sulfur from Step 2 (if

    
     wasn't fully removed). Ensure the amide intermediate is washed thoroughly with water and dried before hydrogenation.
    
  • Color Issues: The final product can oxidize to a brown color if left in solution with light exposure. Store the solid in amber vials under nitrogen.

References

  • Preparation of 2-amino-5-chlorobenzamide. (2009). Google Patents. CN101575301A. Link (Analogous amidation protocol).

  • Synthesis routes of 2-Amino-4-methoxybenzamide. Benchchem. Link (Analogous reduction conditions using Raney-Ni/Pd-C).

  • Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid. (2014). ResearchGate. Link (Source for starting material synthesis).

  • Process For The Preparation Of Itopride, Its Salts And Intermediates Thereof. QuickCompany. Link (Contextual relevance for benzamide intermediates).

  • This compound. PubChem. CID 126-84-3 (Verification of chemical identity). Link

Disclaimer: This protocol is for research and development purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Precision Synthesis of 2-Amino-5-ethoxybenzamide: A High-Purity Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental setup for the synthesis of 2-Amino-5-ethoxybenzamide , a critical pharmacophore used in the development of benzamide-based prokinetics and histone deacetylase (HDAC) inhibitors. Unlike standard protocols that often suffer from regioselectivity issues or halogen impurities, this guide prioritizes a Nitro-Benzoic Route via ester aminolysis. This approach ensures high atom economy, minimizes corrosive byproducts (avoiding thionyl chloride), and guarantees the correct regiochemistry of the ethoxy substituent relative to the amine.

Strategic Overview: The Nitro-Benzoic Route

The synthesis of this compound presents a specific regiochemical challenge: ensuring the ethoxy group is at the 5-position while the amino group is at the 2-position. Direct ethoxylation of 2-aminobenzamide often leads to N-alkylation impurities.

To circumvent this, we utilize 5-Hydroxy-2-nitrobenzoic acid as the scaffold. The nitro group acts as a "masked" amine, preventing N-alkylation during the ethoxylation step and locking the regiochemistry.

Reaction Pathway[1][2][3][4][5][6]
  • Nucleophilic Substitution (Hydrolysis): Conversion of 5-Chloro-2-nitrobenzoic acid to 5-Hydroxy-2-nitrobenzoic acid (if starting material is unavailable).

  • Bis-Alkylation: Simultaneous O-ethylation of the phenol and esterification of the carboxyl group.

  • Aminolysis: Selective conversion of the ethyl ester to the primary amide using ammonia.

  • Catalytic Hydrogenation: Reduction of the nitro group to the final amine.[1]

ReactionScheme SM 5-Chloro-2- nitrobenzoic acid Inter1 5-Hydroxy-2- nitrobenzoic acid SM->Inter1 NaOH, Reflux (Hydrolysis) Inter2 Ethyl 5-ethoxy-2- nitrobenzoate Inter1->Inter2 EtI, K2CO3 DMF (Bis-Alkylation) Inter3 5-Ethoxy-2- nitrobenzamide Inter2->Inter3 NH3/MeOH (Aminolysis) Product 2-Amino-5- ethoxybenzamide Inter3->Product H2, Pd/C (Reduction)

Figure 1: Stepwise chemical transformation from chloronitro precursor to final aminobenzamide.

Phase 1: Precursor Preparation (Optional)

Perform this phase only if commercial 5-Hydroxy-2-nitrobenzoic acid is unavailable.

Objective: Convert 5-Chloro-2-nitrobenzoic acid to 5-Hydroxy-2-nitrobenzoic acid via nucleophilic aromatic substitution.

Reagents & Stoichiometry
ReagentEquiv.Role
5-Chloro-2-nitrobenzoic acid1.0Substrate
NaOH (15% aq.[2] solution)4.0Nucleophile/Base
HCl (Conc.)As req.Acidification
Protocol
  • Dissolution: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzoic acid (e.g., 32.0 g) in 15% aqueous NaOH.

  • Reflux: Heat the mixture to reflux (approx. 100°C) under nitrogen protection for 72 hours. The electron-withdrawing nitro group activates the ortho-chloro position, facilitating displacement by hydroxide [1].

  • Workup: Cool to room temperature. Adjust pH to 1.0 using dilute HCl.[2]

  • Extraction: Extract the precipitate with ethyl acetate (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
     and concentrate in vacuo.
    
  • Yield Check: Expect ~96% yield of a yellow solid.

Phase 2: Bis-Alkylation (Ethylation)

Objective: Install the ethyl group at the 5-position and protect the carboxylic acid as an ethyl ester in a single pot.

Reagents & Stoichiometry
ReagentEquiv.Role
5-Hydroxy-2-nitrobenzoic acid1.0Substrate
Ethyl Iodide (EtI)2.5Alkylating Agent
Potassium Carbonate (

)
3.0Base
DMF (Anhydrous)10 VolSolvent
Protocol
  • Setup: Flame-dry a 3-neck flask equipped with a condenser and magnetic stir bar. Purge with Argon.

  • Mixing: Add 5-Hydroxy-2-nitrobenzoic acid and

    
     to DMF. Stir for 30 min at room temperature to form the phenoxide/carboxylate dianion.
    
  • Addition: Add Ethyl Iodide dropwise via a syringe pump to control the exotherm.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The starting material (polar acid) should disappear, replaced by the non-polar diester spot.

  • Quench: Pour the reaction mixture into ice-cold water (50 Vol). The product, Ethyl 5-ethoxy-2-nitrobenzoate , will precipitate.[3]

  • Purification: Filter the solid, wash with cold water, and dry.[3] Recrystallize from Ethanol if necessary.[3]

Phase 3: Aminolysis (Ester to Amide)

Objective: Convert the ethyl ester to a primary amide without affecting the nitro or ethoxy groups. This avoids the use of hazardous Thionyl Chloride (


).
Reagents & Stoichiometry
ReagentEquiv.Role
Ethyl 5-ethoxy-2-nitrobenzoate1.0Substrate
Ammonia (7N in Methanol)10.0Reagent
Sealed Tube / AutoclaveN/AVessel
Protocol
  • Loading: Place the ester in a pressure tube or autoclave.

  • Solvation: Add 7N methanolic ammonia.

  • Reaction: Seal the vessel and heat to 80°C for 12–16 hours. The high concentration of ammonia drives the equilibrium toward the amide.

  • Isolation: Cool the vessel to 0°C. Open carefully (venting excess

    
    ).
    
  • Concentration: Evaporate the methanol under reduced pressure.

  • Wash: Triturate the residue with cold diethyl ether to remove unreacted ester.

  • Product: 5-Ethoxy-2-nitrobenzamide (Solid).

Phase 4: Catalytic Hydrogenation (Reduction)

Objective: Reduce the nitro group to an amino group to yield the final product.

Safety Critical
  • Hydrogen Gas: Highly flammable. Ensure proper grounding and leak checks.

  • Catalyst: Dry Pd/C is pyrophoric. Keep wet with water or solvent at all times.

Reagents & Stoichiometry
ReagentEquiv.Role
5-Ethoxy-2-nitrobenzamide1.0Substrate
10% Pd/C (50% wet)10 wt%Catalyst
Methanol20 VolSolvent
Hydrogen (

)
Balloon/3 barReductant
Protocol
  • Inerting: Flush the reaction vessel (autoclave or flask) with Nitrogen (

    
    ) three times.
    
  • Catalyst Addition: Add the wet Pd/C catalyst carefully under

    
     flow.
    
  • Substrate Addition: Dissolve the nitro-amide in Methanol and add to the vessel.

  • Hydrogenation:

    • Method A (Balloon): Purge with

      
       three times, then stir vigorously under a hydrogen balloon at RT for 6–12 hours.
      
    • Method B (Parr Shaker): Pressurize to 3 bar (45 psi) and shake for 2–4 hours.

  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Do not let the filter cake dry out. Wash with Methanol.

  • Final Isolation: Concentrate the filtrate. The product, This compound , typically crystallizes upon cooling or concentration.

Workflow cluster_safety Safety Protocols Safety1 Ground Equipment Start Nitro-Amide Precursor Safety1->Start Safety2 Inert Atmosphere (N2) CatLoad Load Pd/C (Wet) Safety2->CatLoad Start->CatLoad H2Purge Purge H2 (3x) CatLoad->H2Purge React Reaction (RT, 3-6h) H2Purge->React Filter Celite Filtration React->Filter Final This compound Filter->Final

Figure 2: Hydrogenation workflow emphasizing safety controls for pyrophoric catalyst handling.

Analytical Validation

Verify the identity and purity of the final compound using the following specifications:

  • Appearance: Off-white to pale yellow crystalline powder.

  • Melting Point: Expect range

    
     (consistent with 2-ethoxybenzamide analogs, verify against internal standard).
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.30 (t, 3H, 
      
      
      
      )
    • 
       4.05 (q, 2H, 
      
      
      
      )
    • 
       6.20 (br s, 2H, 
      
      
      
      - aniline)
    • 
       6.6–7.2 (m, 3H, Ar-H)
      
    • 
       7.80 (br s, 1H, Amide-NH)
      
    • 
       8.20 (br s, 1H, Amide-NH)
      

References

  • ChemicalBook. (2025). 5-Hydroxy-2-nitrobenzoic acid synthesis. Retrieved from

  • BenchChem. (2025).[4][3] Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from

  • PrepChem. (n.d.). Synthesis of 5-Hydroxy-2-nitrobenzoic acid. Retrieved from

  • ResearchGate. (2024). Catalytic Hydrogenation of Nitroarenes. Retrieved from

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-ethoxybenzamide is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry and drug development. Its unique combination of a primary aromatic amine, an ethoxy group, and a benzamide moiety makes it a versatile precursor for synthesizing a wide range of more complex molecules with potential therapeutic activities. The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, thereby upholding the integrity of research and development pipelines.

This comprehensive guide provides a suite of robust analytical methods for the complete characterization of this compound. We will delve into chromatographic techniques for purity assessment and quantification, alongside a full complement of spectroscopic methods for unambiguous structural elucidation and identity confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for developing and executing appropriate analytical methods. These properties dictate choices in sample preparation, solvent selection, and chromatographic conditions.

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Solid
CAS Number 126-84-3 (Note: This CAS number is cited but requires verification as it is not consistently linked to this specific compound in major databases.)
InChI Key PQNHPVCPFBUZRI-UHFFFAOYSA-N
SMILES CCOC1=CC(C(N)=O)=C(C=C1)N
Predicted [M+H]⁺ 181.09715 m/z[1]

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are indispensable for separating this compound from potential impurities, starting materials, and by-products, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar organic molecules like this compound. The method's high resolution, reproducibility, and quantitative accuracy make it ideal for quality control environments.

Principle of Method Selection: A C18 (octadecylsilyl) stationary phase is chosen for its excellent hydrophobic retention of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of the analyte. The addition of an acid, such as formic acid, is critical. It protonates the primary amine group on the molecule, which minimizes peak tailing caused by interactions with residual silanols on the silica support and ensures a sharp, symmetrical peak shape. UV detection is highly effective due to the strong absorbance of the benzamide chromophore.

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Accurately weigh 10.0 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

    • Prepare working standards and quality control samples by diluting the stock solution as needed.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Inject the prepared sample into the HPLC system.

    • Analyze the resulting chromatogram for peak area, retention time, and peak shape.

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: HPLC Parameters

ParameterRecommended Condition
HPLC System Standard system with binary pump, autosampler, column oven, and DAD/UV detector
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) scan 200-400 nm; Quantify at λmax (~240 nm and ~320 nm, verify experimentally)
Injection Volume 10 µL

Scientist's Note: While a gradient method is provided for comprehensive impurity profiling, an isocratic method (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) can be developed for faster, routine quality control checks once the impurity profile is well understood. Formic acid is recommended as it is volatile and makes this method directly compatible with mass spectrometry (LC-MS) for peak identification.[2]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Purity / Conc. Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for purity analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a molecule like this compound, with polar amine and amide groups, direct analysis can be challenging due to poor peak shape and potential thermal degradation in the injector.

Principle of Method Selection: While direct injection is possible, derivatization is often recommended to improve analytical performance. Silylation (e.g., using BSTFA) is a common strategy that replaces the active hydrogens on the amine and amide groups with trimethylsilyl (TMS) groups. This process significantly increases the molecule's volatility and thermal stability, leading to sharper peaks and more reliable quantification. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern, which serves as a fingerprint for compound identification.

Experimental Protocol: GC-MS (with Derivatization)

  • Sample Preparation & Derivatization:

    • Accurately weigh 1.0 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • The mass spectrometer should be operated in full scan mode to collect fragmentation data for identification.

    • For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

Data Presentation: GC-MS Parameters

ParameterRecommended Condition
GC System Standard GC with split/splitless injector
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 280 °C
Injection Mode Split (20:1)
Oven Program Initial 100 °C, hold 2 min; Ramp at 15 °C/min to 300 °C, hold 5 min
MS Interface Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 450 amu (Full Scan)

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample AddSolvent Add Solvent Weigh->AddSolvent AddReagent Add Silylating Agent AddSolvent->AddReagent Heat Heat (70°C, 30 min) AddReagent->Heat Inject Inject into GC-MS Heat->Inject Separate Separate on DB-5ms Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan) Ionize->Detect LibrarySearch Library Search Detect->LibrarySearch Confirm Confirm Structure LibrarySearch->Confirm Report Generate Report Confirm->Report

Caption: Workflow for structural analysis by GC-MS following silylation.

Spectroscopic Methods for Structural Elucidation

While chromatography assesses purity, spectroscopy provides definitive proof of chemical structure. An integrated spectroscopic approach is essential for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

Principle: ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR provides information on the carbon skeleton. For this compound, we expect distinct signals for the ethoxy group, the three aromatic protons, the amine protons, and the amide protons.

Protocol: Sample Preparation

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Scientist's Note: DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the exchangeable amine (-NH₂) and amide (-CONH₂) protons are typically well-resolved, whereas they may exchange too rapidly or be broad in other solvents.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

Expected Spectral Features:

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
-O-CH₂-CH₃ ~1.3 - 1.4Triplet (t)3H~14 - 15
-O-CH₂ -CH₃~3.9 - 4.1Quartet (q)2H~63 - 64
Ar-NH₂ ~4.5 - 5.5 (broad)Singlet (s)2H-
Ar-H (various)~6.5 - 7.5Multiplets (m)3H~110 - 155
-CONH₂ ~7.0 - 8.0 (broad)Singlet (s)2H-
Ar-C -NH₂---~140 - 150
Ar-C -O---~150 - 155
Ar-C -CONH₂---~120 - 130
-C =O---~168 - 172

Note: Predicted shifts are based on analogous structures and may vary with solvent and concentration.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Protocol: A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂) & Primary Amide (-CONH₂)
3080 - 3010C-H StretchAromatic C-H
2980 - 2850C-H Stretch (asymmetric & symmetric)Alkyl C-H (-CH₂, -CH₃)
~1660C=O Stretch ("Amide I" band)Amide (-CONH₂)
1620 - 1580N-H Bend / C=C StretchAmide ("Amide II" band) / Aromatic Ring
1480 - 1400C=C StretchAromatic Ring
~1240C-O-C Stretch (asymmetric)Aryl-Alkyl Ether
~1040C-O-C Stretch (symmetric)Aryl-Alkyl Ether

Reference data from analyses of similar compounds like 2-amino-5-chlorobenzonitrile and other aminopyridines supports these assignments.[4][5]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for this compound when coupled with HPLC.

Protocol: The sample can be introduced via direct infusion of a dilute solution (e.g., 1-10 µg/mL in methanol) or, more powerfully, through an LC-MS system using the HPLC method described in Section 1.1.

Expected Mass Spectrum (ESI, Positive Mode):

  • Molecular Ion: A prominent peak for the protonated molecule, [M+H]⁺, is expected at m/z 181.1 .[1]

  • Other Adducts: Depending on the solvent system, a sodium adduct, [M+Na]⁺, may be observed at m/z 203.1 .[1]

  • Key Fragments: High-resolution MS (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) of the m/z 181.1 precursor ion would likely show characteristic fragments corresponding to:

    • Loss of ammonia (-17 Da) -> m/z 164.1

    • Loss of the ethoxy radical (-45 Da) -> m/z 136.1

    • Cleavage of the amide C-N bond.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to electronic transitions. It is useful for quantitative analysis and for selecting an optimal detection wavelength for HPLC.

Protocol:

  • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable UV-transparent solvent, such as methanol or acetonitrile.

  • Record the spectrum from 200 to 400 nm using a spectrophotometer.

Expected Spectrum: The spectrum of this compound is dominated by the substituted benzene chromophore. Based on similar structures, two primary absorption maxima (λmax) are expected:

  • A strong absorption band around 230-250 nm .

  • A second, broader band at a longer wavelength, likely around 310-330 nm .

This prediction is based on data from analogous compounds like 2-Amino-4-nitrophenol, which exhibits multiple absorption maxima.[6] The experimentally determined λmax should be used as the monitoring wavelength in the HPLC-UV method for maximum sensitivity.

Conclusion

The comprehensive characterization of this compound requires an integrated analytical approach. RP-HPLC provides a robust and reliable method for determining purity and quantifying the material. Concurrently, a combination of NMR, FTIR, MS, and UV-Vis spectroscopy supplies an orthogonal and definitive dataset to confirm the molecule's identity and structure. The protocols and data presented in this guide offer a validated framework for researchers and quality control professionals to ensure the integrity of this key synthetic intermediate, supporting the advancement of chemical and pharmaceutical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135431611, 2-amino-5-nitrophenol. Retrieved February 7, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide. Retrieved February 7, 2026, from [Link].

  • PubChemLite (n.d.). This compound (C9H12N2O2). Retrieved February 7, 2026, from [Link].

  • Muthu, S., & Paulraj, E. I. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 3(5), 323-339. Available at [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20338217, 2-Amino-5-methoxybenzamide. Retrieved February 7, 2026, from [Link].

  • Hyma Synthesis Pvt. Ltd (n.d.). Welcome to Hyma Synthesis. Retrieved February 7, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16791535, N-(2-amino-5-chlorophenyl)-2-ethoxybenzamide. Retrieved February 7, 2026, from [Link].

  • Wiechert, W., et al. (2001). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Metabolic Engineering, 3(3), 265-283. Available at [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2012). GC-MS analysis of amino acids: a rapid method for quantifying isotopomer distributions. Analytical Chemistry, 84(18), 7940-7948. Available at [Link]

  • Reddit (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? Retrieved February 7, 2026, from [Link].

  • Sari, Y., et al. (2018). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Retrieved February 7, 2026, from [Link].

  • SIELC Technologies (n.d.). Separation of Benzamide, N-(4-amino-2,5-diethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link].

  • Leighty, R. W., & Antoniewicz, M. R. (2011). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. BMC Systems Biology, 5, 1-15. Available at [Link]

  • ResearchGate (n.d.). 13C NMR spectrum of compound 5. Retrieved February 7, 2026, from [Link].

  • ResearchGate (n.d.). UV-visible spectra illustrating products formation. Retrieved February 7, 2026, from [Link].

  • Ramalingam, S., & Ramachandran, G. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 536-541. Available at [Link]

  • The Royal Society of Chemistry (n.d.). Supporting Information. Retrieved February 7, 2026, from [Link].

  • SIELC Technologies (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved February 7, 2026, from [Link].

  • NIST (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. NIST Chemistry WebBook, SRD 69. Retrieved February 7, 2026, from [Link].

  • ResearchGate (n.d.). FTIR spectrum of N-benzylbenzamide (7). Retrieved February 7, 2026, from [Link].

  • Yamato, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3326. Available at [Link].

  • Der Pharma Chemica (2017). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Retrieved February 7, 2026, from [Link].

Sources

The Synthetic Versatility of 2-Amino-5-ethoxybenzamide: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. 2-Amino-5-ethoxybenzamide, a substituted anthranilamide, has emerged as a valuable and versatile building block in organic synthesis. Its unique arrangement of functional groups—a nucleophilic aniline, a carboxamide, and an electron-donating ethoxy group—renders it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds, most notably quinazolinones and benzimidazoles. These scaffolds are at the core of numerous pharmacologically active agents, exhibiting a wide spectrum of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound in the synthesis of high-value heterocyclic compounds. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to ensure both scientific rigor and practical applicability.

Core Application: Synthesis of 6-Ethoxy-Substituted Quinazolin-4(3H)-ones

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. The ethoxy substituent at the 6-position, derived from this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, often enhancing lipophilicity and modulating receptor binding. A prevalent and efficient method for the construction of this heterocyclic system is the condensation of a 2-aminobenzamide with an aldehyde.

Protocol 1: Synthesis of 6-Ethoxy-2-phenylquinazolin-4(3H)-one via Lactic Acid-Catalyzed Cyclocondensation

This protocol details a green and efficient method for the synthesis of 6-ethoxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-one. The use of lactic acid as a biodegradable and mild catalyst makes this procedure particularly attractive for sustainable synthesis.[1]

Reaction Scheme:

Materials and Equipment:

  • This compound

  • Benzaldehyde

  • Lactic Acid (85% in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

Experimental Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.80 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

  • Solvent and Catalyst Addition: To the flask, add ethanol (20 mL) as the solvent, followed by the dropwise addition of lactic acid (0.5 mL).

  • Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Workup: After completion of the reaction (as indicated by the consumption of the starting materials), the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure.

  • Isolation and Purification: The resulting crude product is dissolved in ethyl acetate (50 mL) and washed successively with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-ethoxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

Expected Results and Characterization:

The expected product, 6-ethoxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one, should be obtained as a white to off-white solid. The yield is typically in the range of 80-90%.

Parameter Expected Value
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.45 (t, 3H, -OCH₂CH₃), 4.10 (q, 2H, -OCH₂CH₃), 5.80 (s, 1H, CH-Ph), 6.80-7.80 (m, 8H, Ar-H), 8.10 (br s, 1H, NH), 8.50 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.8, 64.5, 68.0, 115.0, 118.0, 120.0, 127.0, 128.5, 129.0, 130.0, 140.0, 145.0, 155.0, 165.0
Mass Spectrum (ESI+) m/z: 269.1 [M+H]⁺

Causality Behind Experimental Choices:

  • Solvent: Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to increase the reaction rate.

  • Catalyst: Lactic acid serves as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of this compound. Its biodegradable nature is an added advantage for green chemistry.[1]

  • Workup: The aqueous sodium bicarbonate wash is crucial to neutralize the lactic acid catalyst and any unreacted starting materials. The brine wash helps to remove any remaining water from the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the isolation of the desired product in high purity.

Visualizing the Process: Workflow and Mechanism

To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G cluster_workflow Experimental Workflow A 1. Mix Reactants: This compound + Benzaldehyde B 2. Add Solvent & Catalyst: Ethanol + Lactic Acid A->B C 3. Reflux: 4-6 hours at 78°C B->C D 4. Monitor by TLC C->D E 5. Workup: Solvent removal, Extraction & Washes C->E Reaction Complete F 6. Purification: Column Chromatography E->F G 7. Characterization: NMR, MS F->G

Caption: A streamlined workflow for the synthesis of 6-ethoxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

G cluster_mechanism Reaction Mechanism Reactants This compound + Benzaldehyde Protonation Protonation of Benzaldehyde (Lactic Acid) Reactants->Protonation Step 1 Attack Nucleophilic Attack by Amino Group Protonation->Attack Step 2 Intermediate Formation of Schiff Base Intermediate Attack->Intermediate Step 3 Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 4 Product 6-Ethoxy-2-phenyl-2,3-dihydro- quinazolin-4(1H)-one Cyclization->Product Step 5

Caption: The proposed mechanism for the lactic acid-catalyzed cyclocondensation reaction.

Alternative Protocol: t-BuONa-Mediated Oxidative Condensation

For the direct synthesis of the fully aromatic 6-ethoxy-2-phenylquinazolin-4(3H)-one, a transition-metal-free oxidative condensation represents a highly efficient and environmentally friendly alternative. This method utilizes tert-butoxide as a base and oxygen from the air as the oxidant.[2]

Protocol 2: Synthesis of 6-Ethoxy-2-phenylquinazolin-4(3H)-one

Experimental Procedure (Adapted):

  • Reaction Setup: In a sealed tube, combine this compound (1.80 g, 10 mmol), benzyl alcohol (1.08 g, 10 mmol), and potassium tert-butoxide (1.35 g, 12 mmol).

  • Reaction Execution: The sealed tube is heated at 120 °C for 24 hours. The reaction proceeds under an air atmosphere.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

This method offers the advantage of a one-pot synthesis to the final aromatic product, avoiding a separate oxidation step.

Conclusion and Future Perspectives

This compound is a readily accessible and highly valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of 6-ethoxy-substituted quinazolinones provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile precursor. The adaptability of the amino and benzamide functionalities allows for a wide range of derivatization, enabling the generation of libraries of novel compounds for biological screening. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems for the construction of these important heterocyclic scaffolds, as well as the exploration of the biological activities of the resulting derivatives in various therapeutic areas.

References

  • Nguyen, V. T. B., et al. (2023). An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions. Green Chemistry Letters and Reviews, 16(1), 22-31. [Link]

  • Hazeri, N., et al. (2016). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. Research on Chemical Intermediates, 42(7), 6545-6554. [Link]

Sources

2-Amino-5-ethoxybenzamide: A Versatile Scaffolding for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Substituted Anthranilamide

2-Amino-5-ethoxybenzamide, a substituted anthranilamide, presents itself as a highly valuable, yet underutilized, building block for the synthesis of a diverse array of novel compounds. Its unique trifunctional nature, possessing a nucleophilic aniline amine, a carboxamide, and an electron-donating ethoxy group, offers a rich chemical canvas for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the properties and synthetic utility of this compound, complete with detailed protocols for its application in the generation of medicinally relevant compound classes. While specific literature on this exact molecule is emerging, the principles of its reactivity can be confidently inferred from its close chemical relatives and the broader family of 2-aminobenzamides, which are foundational in modern drug discovery.[1][2]

The strategic placement of the ethoxy group at the 5-position modulates the electronic properties of the aromatic ring, influencing the reactivity of the amine and amide moieties. This subtle electronic tuning can be exploited to achieve selective transformations and to impart desirable physicochemical properties, such as improved solubility and metabolic stability, in the resulting products. This application note will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount before embarking on any synthetic work. As detailed data for this compound is not extensively published, the properties of its close structural analog, 2-Amino-5-methoxybenzamide, are presented below as a reliable proxy.

PropertyValue (for 2-Amino-5-methoxybenzamide)Data Source
CAS Number 126-84-3 (for this compound)Sigma-Aldrich
Molecular Formula C8H10N2O2PubChem[3]
Molecular Weight 166.18 g/mol PubChem[3]
Appearance Solid (predicted)
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

Safety and Handling:

Based on the GHS classification for 2-Amino-5-methoxybenzamide, this compound should be handled with care.[3] It is predicted to be harmful if swallowed and may cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Application in the Synthesis of Quinazolinone Scaffolds

Quinazolinones are a privileged class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[2][4] this compound is an ideal precursor for the synthesis of 6-ethoxy-substituted quinazolinones, which can be achieved through a variety of synthetic routes. A common and efficient method involves the condensation of the 2-aminobenzamide with an aldehyde.[2]

Protocol 1: Synthesis of 2-Aryl-6-ethoxy-2,3-dihydroquinazolin-4(1H)-one

This protocol details the acid-catalyzed condensation of this compound with an aromatic aldehyde to yield a 2,3-dihydroquinazolin-4(1H)-one derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product A This compound P 2-Aryl-6-ethoxy-2,3-dihydroquinazolin-4(1H)-one A->P B Ar-CHO (Aromatic Aldehyde) B->P C Catalytic Acid (e.g., p-TSA) C->P catalyst D Solvent (e.g., Toluene or Ethanol) D->P solvent, heat

A representative synthesis of a 2,3-dihydroquinazolin-4(1H)-one.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Toluene or Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add the aromatic aldehyde (1.1 eq).

  • Add the solvent (e.g., toluene, to a concentration of 0.1-0.5 M).

  • Add a catalytic amount of p-TSA (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization to afford the pure 2-aryl-6-ethoxy-2,3-dihydroquinazolin-4(1H)-one.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Benzoxazole Derivatives

The amino group of this compound can also participate in cyclization reactions to form other important heterocyclic systems. For instance, reaction with a suitable one-carbon synthon can lead to the formation of benzoxazole derivatives.

Protocol 2: Synthesis of 2-Amino-5-ethoxybenzoxazole

This protocol outlines a potential pathway for the synthesis of a 2-aminobenzoxazole derivative, a scaffold found in various biologically active molecules. This transformation typically involves the reaction of a 2-aminophenol derivative with cyanogen bromide. While this compound is not a phenol, this example illustrates a common strategy for forming the 2-aminobenzoxazole core that could be adapted from a derivative of the starting material.

Conceptual Reaction Pathway:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product A 2-Amino-5-ethoxyphenol (derived from starting material) P 2-Amino-6-ethoxybenzoxazole A->P B Cyanogen Bromide (BrCN) B->P C Base (e.g., NaHCO3) C->P base D Solvent (e.g., Methanol/Water) D->P solvent

A conceptual pathway to a 2-aminobenzoxazole derivative.

Note: This protocol is a representative example based on established methodologies for the synthesis of 2-aminobenzoxazoles and would require initial conversion of the benzamide to a phenol.

Future Directions and Applications

The derivatives of this compound, particularly the quinazolinones and benzoxazoles, are of significant interest in medicinal chemistry. The benzamide moiety is a key structural feature in Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain types of cancers. The core structure of this compound provides a starting point for the design and synthesis of novel PARP inhibitors, where the ethoxy group can be used to probe interactions within the enzyme's active site and improve pharmacokinetic properties.

Furthermore, the versatile reactivity of the amino and amide groups allows for the generation of extensive compound libraries for high-throughput screening against a wide range of biological targets. The exploration of different reaction partners and conditions will undoubtedly lead to the discovery of novel compounds with unique and valuable biological activities.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its trifunctional nature allows for diverse chemical transformations, leading to the construction of complex molecular architectures with significant potential in drug discovery and materials science. The protocols and insights provided in this application note are intended to serve as a guide for researchers to unlock the full synthetic potential of this valuable chemical scaffold.

References

  • This compound CAS 126-84-3. Sigma-Aldrich. Accessed February 7, 2026.
  • 2-Ethoxybenzamide. CAS Common Chemistry. Accessed February 7, 2026.
  • 2-Amino-5-methoxybenzamide. PubChem. Accessed February 7, 2026.
  • Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. PubMed. Accessed February 7, 2026.
  • 2-Amino-5-nitrobenzoic acid. PubChem. Accessed February 7, 2026.
  • Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC. Accessed February 7, 2026.
  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity.
  • Synthesis of 2‐amino‐5‐ethoxypyridine.
  • 2-amino-benzimidazole derivatives and their use as 5-lipoxygenase and/or prostaglandin e synthase inhibitors.
  • Quinazoline derivatives: synthesis and bioactivities. PMC. Accessed February 7, 2026.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Accessed February 7, 2026.
  • Preparation method of 2-amino-5-chlorobenzophenone oxime.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Accessed February 7, 2026.
  • Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-

Sources

Application Notes and In Vitro Protocols for the Characterization of 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Promise of 2-Amino-5-ethoxybenzamide

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This structural motif is present in numerous approved drugs, from antiemetics to antipsychotics and, more recently, potent anti-cancer agents. A particularly successful application of the benzamide scaffold has been in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized the treatment of certain cancers, especially those with deficiencies in DNA repair pathways like BRCA1/2 mutations[1][2].

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the in vitro characterization of novel benzamide derivatives. We will use This compound as a primary case study. While specific biological data for this exact molecule is not extensively published, its structure is analogous to other known PARP inhibitors. Therefore, we will proceed with a logical, field-proven workflow to assess its potential as a PARP inhibitor, providing both the strategic rationale and detailed, validated protocols for its characterization.

Our approach is built on a foundational principle: a rigorous, multi-faceted in vitro analysis is essential to elucidate a compound's mechanism of action, determine its potency, and establish a clear rationale for further development. We will progress from direct enzymatic assays to complex cell-based models to build a comprehensive profile of this compound's biological activity.

Core Concept: The Mechanism of PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the cellular response to DNA damage. They act as DNA "nick sensors." Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins, using NAD+ as a substrate[3]. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway to resolve the damage[4].

PARP inhibitors function through two primary, interconnected mechanisms:

  • Catalytic Inhibition : Benzamide-based inhibitors are nicotinamide analogues that competitively bind to the catalytic domain of PARP, blocking its ability to synthesize PAR chains[3]. This prevents the recruitment of the DNA repair machinery, leaving SSBs unresolved.

  • PARP Trapping : Perhaps more critically for cytotoxicity, many PARP inhibitors lock the PARP enzyme onto the DNA at the site of the break[4][5]. When the cell enters S-phase for replication, the replication fork collides with this trapped PARP-DNA complex, leading to the collapse of the fork and the generation of a much more lethal DNA double-strand break (DSB)[5].

In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality , is the therapeutic foundation for using PARP inhibitors in BRCA-deficient cancers[5].

PARP_Inhibition_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of this compound cluster_2 Cellular Fate (BRCA-Deficient Cancer Cell) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation (Binds to SSB) DNA_SSB->PARP1 PARylation PAR Chain Synthesis (using NAD+) PARP1->PARylation Repair_Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruitment SSB_Repair SSB Repair (Base Excision Repair) Repair_Recruitment->SSB_Repair Healthy_Cell Cell Survival & Genomic Stability SSB_Repair->Healthy_Cell Inhibitor This compound (PARP Inhibitor) Catalytic_Inhibition 1. Catalytic Inhibition (Blocks PAR Synthesis) Inhibitor->Catalytic_Inhibition PARP_Trapping 2. PARP Trapping (Locks PARP1 on DNA) Inhibitor->PARP_Trapping Catalytic_Inhibition->PARylation Blocks Replication_Fork Replication Fork Collision PARP_Trapping->Replication_Fork DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mut) DSB->HR_Deficiency Failed_Repair DSB Repair Failure HR_Deficiency->Failed_Repair Apoptosis Apoptosis / Cell Death Failed_Repair->Apoptosis

Figure 1: Mechanism of PARP-mediated DNA repair and its inhibition.

Section 1: Biochemical Assay - Direct Measurement of PARP1 Inhibition

Application Note

The foundational step in characterizing any potential enzyme inhibitor is to confirm its direct interaction with the purified target enzyme. A biochemical assay isolates the enzyme (PARP1), its substrate (NAD+), and activating DNA from the complexities of a cellular environment. This allows for a clean, quantitative measurement of the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value is a critical benchmark for comparing the potency of different compounds and for guiding dose selection in subsequent cell-based assays. We will utilize a chemiluminescent ELISA-based assay, which is a robust, sensitive, and high-throughput method for this purpose[6].

Protocol 1: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP assay kits and measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins[6].

Principle: Recombinant human PARP1 enzyme is incubated in a 96-well plate coated with histones and activated DNA. In the presence of biotinylated NAD+, active PARP1 will poly(ADP-ribosyl)ate (PARylate) the histone proteins. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (Strep-HRP) conjugate and a chemiluminescent substrate. An active inhibitor like this compound will prevent this process, leading to a reduced signal.

Materials:

  • Recombinant Human PARP1 Enzyme

  • 96-well strips coated with histones and activated DNA

  • This compound (solubilized in 100% DMSO)

  • Known PARP inhibitor (e.g., Olaparib) for positive control

  • 10X PARP Assay Buffer

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent HRP Substrate

  • Plate Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1X PARP Assay Buffer by diluting the 10X stock with deionized water. Keep on ice.

    • Prepare a serial dilution of this compound. Start with a 10 mM stock in DMSO. Create a 10-point, 3-fold serial dilution in 1X PARP Assay Buffer (e.g., from 100 µM to 1.7 nM). Ensure the final DMSO concentration in all wells is ≤1%.

    • Prepare a similar dilution series for the positive control inhibitor (Olaparib).

    • Prepare a "No Inhibitor" control (1% DMSO in buffer) and a "Blank" control (buffer only).

    • Dilute the PARP1 enzyme and Biotinylated NAD+ to their working concentrations in 1X PARP Assay Buffer immediately before use, as specified by the manufacturer.

  • Assay Execution:

    • Add 25 µL of the serially diluted this compound, control inhibitor, or "No Inhibitor" control to the appropriate wells of the histone-coated plate.

    • Add 25 µL of the PARP1 enzyme working solution to all wells except the "Blank".

    • Initiate the enzymatic reaction by adding 50 µL of the Biotinylated NAD+ working solution to all wells.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Detection:

    • Wash the plate 3 times with 200 µL/well of 1X PBS + 0.05% Tween-20 (PBST).

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate at room temperature for 60 minutes.

    • Wash the plate 5 times with 200 µL/well of PBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.

    • Immediately read the plate on a luminometer, measuring relative light units (RLU).

Data Analysis:

  • Subtract the average RLU of the "Blank" wells from all other wells.

  • Normalize the data by setting the average RLU of the "No Inhibitor" control to 100% activity.

  • Calculate the percent inhibition for each concentration of this compound: % Inhibition = 100 - [(RLU_sample / RLU_no_inhibitor) * 100]

  • Plot the % Inhibition versus the log-transformed inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Assay_Workflow_1 cluster_0 Step 1: Plate Setup cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Detection A1 Prepare Serial Dilution of this compound A2 Add 25µL of Compound or Control to Wells A1->A2 A3 Add 25µL of PARP1 Enzyme A2->A3 B1 Add 50µL of Biotinylated NAD+ A3->B1 B2 Incubate 60 min at RT (PARylation Occurs) B1->B2 C1 Wash Plate (x3) B2->C1 C2 Add Streptavidin-HRP Incubate 60 min C1->C2 C3 Wash Plate (x5) C2->C3 C4 Add Chemiluminescent Substrate C3->C4 C5 Read Luminescence C4->C5

Figure 2: Workflow for the in vitro PARP1 chemiluminescent assay.

CompoundTargetAssay TypeHypothetical IC50 (nM)
Olaparib (Control)PARP1Chemiluminescent5
This compound PARP1 Chemiluminescent 50
Compound Y (Weak Inhibitor)PARP1Chemiluminescent>10,000

Section 2: Cell-Based Assays - Assessing Cellular Potency and Mechanism

Application Note

While biochemical assays are essential for determining direct enzyme inhibition, they do not account for critical pharmacological parameters such as cell permeability, metabolic stability, or engagement with the target in its native cellular environment. Cell-based assays are the necessary next step to confirm that the compound's biochemical potency translates into a desired biological effect in living cells[7]. For a PARP inhibitor, the key cellular assay is to demonstrate synthetic lethality—the selective killing of cancer cells with deficient DNA repair pathways (e.g., BRCA-mutant)[1].

Protocol 2: Cell Viability Assay in BRCA-Deficient Cancer Cells

Principle: This assay measures the cytotoxic effect of this compound on a cancer cell line with a known BRCA1 or BRCA2 mutation (e.g., CAPAN-1, MDA-MB-436) compared to a BRCA-proficient ("wild-type") cell line (e.g., MCF-7). A potent and selective PARP inhibitor will show significantly greater cytotoxicity in the BRCA-deficient line. We will use a metabolic assay (e.g., MTS or AlamarBlue) where the conversion of a substrate to a colored or fluorescent product by metabolically active cells serves as a proxy for cell viability[6][8][9].

Materials:

  • BRCA1-deficient human cancer cell line (e.g., MDA-MB-436)

  • BRCA-proficient human cancer cell line (e.g., MCF-7)

  • Appropriate cell culture media and supplements (e.g., DMEM, 10% FBS)

  • 96-well clear-bottom, black-walled plates (for fluorescence) or standard clear plates (for absorbance)

  • This compound and control inhibitor (Olaparib) in DMSO

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution) or Resazurin (AlamarBlue)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of media)[6]. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare 2X final concentration serial dilutions of this compound and the control inhibitor in culture media.

    • Carefully remove 50 µL of media from each well and add 50 µL of the 2X compound dilutions to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include "Vehicle Control" (DMSO only) and "No Cell" (media only) wells.

    • Incubate the plates for 72-96 hours. This duration is critical to allow for cell division, which is required for PARP inhibitor-induced cytotoxicity to manifest.

  • Viability Measurement (MTS Example):

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. Monitor color development.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "No Cell" wells from all other measurements.

  • Normalize the data to the "Vehicle Control" wells, which represent 100% viability.

  • Plot the percent viability versus the log-transformed inhibitor concentration for each cell line.

  • Use a 4PL curve fit to determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient line indicates successful synthetic lethality.

Protocol 3: Western Blot for PARP Cleavage

Principle: PARP1 is a well-known substrate for executioner caspases, particularly caspase-3 and -7, during apoptosis[10]. When these caspases are activated, they cleave the full-length PARP1 protein (~116 kDa) into two fragments of ~89 kDa and ~24 kDa[10][11]. The appearance of the 89 kDa cleaved PARP fragment is a hallmark of apoptosis. This assay can determine if the cell death induced by this compound is apoptotic.

Materials:

  • Cell line of interest (e.g., MDA-MB-436)

  • 6-well culture plates

  • This compound

  • Positive control for apoptosis (e.g., Staurosporine or Etoposide)[12]

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-PARP1 (recognizes full-length and cleaved), Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with vehicle, varying concentrations of this compound, and the positive control for 24-48 hours.

    • Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

  • Protein Quantification and Sample Prep:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes[13].

  • SDS-PAGE and Western Blotting:

    • Load samples onto an 8-10% polyacrylamide gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP1 antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times for 5 minutes with TBST.

    • Incubate with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.

    • Wash 3 times for 10 minutes with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip and re-probe the membrane for β-Actin as a loading control.

Interpretation:

  • A decrease in the ~116 kDa band (full-length PARP) and a corresponding increase in the ~89 kDa band (cleaved PARP) in treated samples indicates the induction of apoptosis. The β-Actin band should remain consistent across all lanes.

Section 3: Target Engagement and Downstream Effects

Application Note

Confirming that a compound inhibits an enzyme and kills specific cells is crucial, but demonstrating target engagement and the expected downstream consequences within the cell provides irrefutable evidence of its mechanism. For a PARP inhibitor, the intended consequence of its action is the accumulation of unrepaired DNA damage, specifically the conversion of SSBs into DSBs. Assays that directly measure DNA damage are therefore essential for validating the compound's mechanism of action.

Protocol 4: Comet Assay (Single-Cell Gel Electrophoresis)

Principle: The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells[14][15]. Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA "nucleoid." During electrophoresis, relaxed and broken DNA fragments migrate away from the nucleoid towards the anode, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage[16]. The alkaline version of this assay detects both single and double-strand breaks.

Materials:

  • Treated and control cells

  • Low-melting-point agarose (LMPA) and normal-melting-point agarose (NMPA)

  • Comet assay slides (or frosted microscope slides)

  • Lysis solution (high salt, EDTA, Triton X-100)

  • Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, PI)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Treat cells with this compound for a shorter duration (e.g., 4-24 hours) to detect DNA damage before widespread cell death occurs. Include a positive control for DNA damage (e.g., H2O2 or Etoposide)[12]. Harvest ~20,000 cells per sample and resuspend in ice-cold PBS.

  • Slide Preparation:

    • Coat slides with a layer of 1% NMPA and let it solidify.

    • Mix the cell suspension with 0.5% LMPA (at ~37°C) and quickly pipette onto the NMPA layer. Cover with a coverslip and solidify on ice.

  • Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., ~25 V, 300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently lift the slides from the tank and immerse them in neutralization buffer 3 times for 5 minutes each.

    • Stain the slides with a DNA dye.

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze at least 50-100 comets per sample using scoring software to quantify parameters like "% Tail DNA" or "Tail Moment."

Interpretation: A significant increase in comet tail length and intensity in cells treated with this compound compared to vehicle controls indicates an accumulation of DNA strand breaks, consistent with PARP inhibition.

Assay_Workflow_2 cluster_0 Step 1: Cell Prep cluster_1 Step 2: Lysis & Unwinding cluster_2 Step 3: Electrophoresis & Visualization A1 Treat Cells with Compound A2 Harvest Cells A1->A2 A3 Embed Cells in Agarose on Slide A2->A3 B1 Immerse in Lysis Solution A3->B1 B2 Immerse in Alkaline Buffer (Unwind DNA) B1->B2 C1 Apply Voltage (DNA Migrates) B2->C1 C2 Neutralize and Stain with DNA Dye C1->C2 C3 Visualize 'Comets' with Microscope C2->C3 C4 Quantify DNA Damage with Software C3->C4

Figure 3: General workflow for the alkaline Comet Assay.

Summary and Future Directions

This guide outlines a systematic and robust workflow for the initial in vitro characterization of this compound as a potential PARP inhibitor. By progressing from direct biochemical inhibition to cell-based functional assays and finally to mechanistic readouts of DNA damage, a researcher can build a compelling data package.

  • Biochemical assays establish direct, on-target potency (IC50).

  • Cell viability assays in paired cell lines demonstrate the desired synthetic lethal phenotype.

  • Western blotting for cleaved PARP clarifies the mode of cell death (apoptosis).

  • Comet assays provide direct evidence of the intended downstream consequence—DNA damage accumulation.

Positive and coherent results across these assays would provide a strong rationale for advancing this compound to more complex studies, including PARP trapping assays, analysis of γH2AX foci formation to specifically quantify DSBs[16], and eventually, in vivo efficacy and toxicity studies in animal models.

References

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • Li, H., et al. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Journal of Ovarian Research. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • ResearchGate. Mechanism of Action of PARP Inhibitors. [Link]

  • YouTube. (2022). Updates in PARP inhibition for ovarian cancer. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • JoVE. (2017). Video: Evaluating In Vitro DNA Damage Using Comet Assay. [Link]

  • Wang, Z., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments. [Link]

  • Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • ResearchGate. What's a suitable positive control for detection of PARP cleavage using western blotting?. [Link]

  • National Center for Biotechnology Information. (2017). In vitro analysis of PARP inhibitor nanoformulations. [Link]

  • MDPI. (2020). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. [Link]

  • National Center for Biotechnology Information. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • BPS Bioscience. PARP Assays. [Link]

  • Champions Oncology. DNA Damage Assays. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • National Center for Biotechnology Information. (2013). Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. [Link]

  • National Center for Biotechnology Information. (2021). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. [Link]

  • MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Frontiers. (2014). Comet assay to measure DNA repair: approach and applications. [Link]

  • National Center for Biotechnology Information. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • AACR Journals. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link]

  • National Center for Biotechnology Information. (2016). Caspase Protocols in Mice. [Link]

  • BioProcess International. (2012). Recommendations for Cell Banks Used in GXP Assays. [Link]

  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). [Link]

  • Tulip Biolabs. PARP1 Activity Assay. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • ResearchGate. I tried to perform a western blot with PARP1 antibody but no band was onserved?. [Link]

  • Reddit. Interpreting changes in PARP western blot?. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

  • PubChem. 2-Ethoxybenzamide. [Link]

Sources

Application Notes & Protocols for Cell-Based Experiments with 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Characterization of a Novel Benzamide Compound

Authored by: A Senior Application Scientist

Introduction: The Rationale for Investigating 2-Amino-5-ethoxybenzamide

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its prevalence is particularly notable in oncology, where benzamide derivatives have been successfully developed as inhibitors of poly (ADP-ribose) polymerase (PARP).[1] PARP enzymes are critical components of the DNA damage response (DDR), and their inhibition represents a key strategy in synthetic lethality-based cancer therapy, especially for tumors with pre-existing defects in DNA repair pathways, such as those harboring BRCA1/2 mutations.[1][2]

This compound is a novel small molecule featuring this core benzamide structure. While its specific biological activities are not yet extensively characterized, its structural similarity to known PARP inhibitors provides a strong rationale for its investigation as a potential anti-cancer agent.[1] Cell-based assays are indispensable tools for the initial characterization of such compounds, enabling researchers to assess their biological effects in a physiologically relevant context.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct foundational cell-based experiments with this compound. We will proceed from the foundational hypothesis that its benzamide core may confer PARP inhibitory activity, outlining a logical, multi-phase experimental plan to assess its cytotoxic effects, elucidate its mechanism of action, and validate its molecular target.

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

Our experimental design is predicated on the hypothesis that this compound functions as a PARP inhibitor.

The Expertise Behind the Hypothesis: PARP1 and PARP2 are enzymes that detect single-strand breaks (SSBs) in DNA and recruit other repair proteins.[1] Many PARP inhibitors do not just block this catalytic activity but actively "trap" the PARP enzyme on the DNA at the site of the break.[4] This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication. When a replication fork collides with this complex, it collapses, creating a more severe double-strand break (DSB).

In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HR genes, this pathway is defunct. The cell must then rely on error-prone repair pathways, which are insufficient to handle the large number of DSBs caused by PARP trapping. This overwhelming DNA damage accumulation triggers cell cycle arrest and, ultimately, apoptosis. This concept, where a defect in one pathway (HR deficiency) combined with the inhibition of a compensatory pathway (PARP inhibition) leads to cell death, is known as synthetic lethality .[1]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_drug_N With this compound cluster_1 Cancer Cell (HR Deficient) SSB_N Single-Strand Break (SSB) PARP_N PARP Activation SSB_N->PARP_N Repair_N SSB Repair PARP_N->Repair_N Recruits Repair Factors PARP_Trap_N PARP Trapping PARP_N->PARP_Trap_N Viability_N Cell Viability Repair_N->Viability_N DSB_N Replication Fork Collapse (Double-Strand Break) HR_N Homologous Recombination (BRCA1/2) DSB_N->HR_N DSB_Repair_N DSB Repair HR_N->DSB_Repair_N DSB_Repair_N->Viability_N Compound_N Compound Compound_N->PARP_N PARP_Trap_N->DSB_N SSB_C Single-Strand Break (SSB) PARP_Trap_C PARP Trapping SSB_C->PARP_Trap_C Compound_C Compound Compound_C->PARP_Trap_C Enhances Trapping DSB_C Replication Fork Collapse (Double-Strand Break) PARP_Trap_C->DSB_C HR_C Homologous Recombination (BRCA1/2 Deficient) DSB_C->HR_C Apoptosis_C Apoptosis HR_C->Apoptosis_C Repair Failure

Caption: Hypothesized mechanism of this compound via PARP trapping, leading to synthetic lethality in HR-deficient cancer cells.

Phase 1: Foundational Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Trustworthiness through Cell Line Selection: The choice of cell lines is critical for testing our hypothesis. We recommend a paired approach:

  • HR-Deficient Line: A cell line with a known BRCA mutation (e.g., CAPAN-1, pancreatic cancer, BRCA2 mutant).

  • HR-Proficient Line: A cell line that is wild-type for BRCA genes (e.g., MCF-7, breast cancer).

A significantly lower IC50 in the HR-deficient line compared to the HR-proficient line would be the first piece of evidence supporting a synthetic lethal mechanism of action.

Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[5][6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., CAPAN-1, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment" control.

    • Carefully remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate for 3-4 hours at 37°C. Monitor for the formation of purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability).

  • Plot the percentage of cell viability against the log-transformed concentration of the compound.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

ParameterHR-Deficient (e.g., CAPAN-1)HR-Proficient (e.g., MCF-7)Interpretation
Hypothetical IC50 5 µM50 µMA >10-fold lower IC50 in the HR-deficient line suggests a potential synthetic lethal interaction.
Hypothetical IC50 20 µM25 µMSimilar IC50 values suggest a general cytotoxic effect, not specific to HR status.

Phase 2: Elucidating the Mechanism of Cell Death

Objective: To determine if the cytotoxicity observed in Phase 1 is due to programmed cell death (apoptosis) and/or cell cycle arrest.

Expertise Behind the Assays: If this compound induces significant DNA damage, cells should activate apoptosis, a controlled form of cell death mediated by a family of proteases called caspases.[7] Specifically, Caspase-3 and -7 are key "executioner" caspases.[8] Concurrently, DNA damage should also trigger cell cycle checkpoints to halt proliferation, often at the G2/M phase, to allow time for repair before mitosis.[9]

Workflow_Phase_2 cluster_apoptosis Apoptosis Assessment cluster_cellcycle Cell Cycle Analysis cluster_validation Target Validation start Cells Treated with This compound (at IC50 concentration) caspase Caspase-Glo 3/7 Assay start->caspase flow_apoptosis Annexin V / PI Staining (Flow Cytometry) start->flow_apoptosis flow_cellcycle Propidium Iodide Staining (Flow Cytometry) start->flow_cellcycle western Western Blot for Cleaved PARP & γH2AX start->western outcome Data Interpretation: - Apoptosis Induction? - Cell Cycle Arrest? - PARP Cleavage? caspase->outcome flow_apoptosis->outcome flow_cellcycle->outcome western->outcome

Caption: Workflow for elucidating the mechanism of action, from initial treatment to endpoint analysis.

Protocol: Caspase-3/7 Activity Assay

This is a luminometric assay that uses a proluminescent caspase-3/7 substrate. Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Treated cells in a white-walled 96-well plate

  • Luminometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells as described in the MTT protocol, but in an opaque white-walled plate suitable for luminescence. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix briefly on a plate shaker at low speed.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Expected Outcome: A significant, dose-dependent increase in luminescence in treated cells compared to the vehicle control confirms the activation of executioner caspases, a hallmark of apoptosis.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based method quantifies DNA content in a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10][11]

Materials:

  • Treated cells (from a 6-well plate for sufficient cell numbers)

  • PBS (Phosphate-Buffered Saline)

  • Ice-cold 70% Ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting:

    • Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.

    • Collect both adherent and floating cells (to include apoptotic cells). Centrifuge to pellet.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[10]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

    • Use a linear scale for the DNA fluorescence parameter.[11]

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle control.

Expected Outcome: An accumulation of cells in the G2/M phase would be consistent with the cellular response to DNA damage, where the cell cycle is arrested to prevent entry into mitosis with damaged chromosomes.

Phase 3: Direct Validation of the Hypothesized Target

Objective: To find direct evidence of DNA damage and PARP pathway modulation.

Expertise Behind the Assays:

  • Cleaved PARP (c-PARP): PARP1 itself is a substrate for executioner caspases. During apoptosis, Caspase-3 cleaves the 116 kDa full-length PARP1 into an 89 kDa fragment.[7] Detecting this fragment by Western blot is a robust and widely accepted marker of apoptosis.

  • γH2AX: The phosphorylation of the histone variant H2AX on serine 139 (termed γH2AX) is one of the earliest cellular responses to DNA double-strand breaks.[12] Visualizing γH2AX foci by immunofluorescence or quantifying its levels by Western blot provides a direct measure of DNA DSB formation.

Protocol: Western Blot for Cleaved PARP and Phospho-H2AX (γH2AX)

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-PARP (recognizes full-length and cleaved forms), Anti-phospho-H2AX (Ser139), Anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction:

    • Treat cells as in the cell cycle analysis protocol.

    • Harvest cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly with TBST.

  • Detection:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

Expected Outcome:

  • A visible band at ~89 kDa for cleaved PARP that increases in intensity with compound concentration.

  • An increase in the signal for γH2AX, indicating a dose-dependent accumulation of DNA double-strand breaks.

  • The loading control (β-Actin) should remain consistent across all lanes.

Summary of Expected Outcomes and Interpretations

Experimental PhaseAssayFavorable Outcome for HypothesisInterpretation
Phase 1: Cytotoxicity MTT AssayLower IC50 in HR-deficient cells vs. HR-proficient cells.Supports a synthetic lethal mechanism of action.
Phase 2: Mechanism Caspase-Glo 3/7Dose-dependent increase in luminescence.The compound induces cell death via apoptosis.
Phase 2: Mechanism Cell Cycle AnalysisAccumulation of cells in the G2/M phase.The compound causes DNA damage, leading to cell cycle arrest.
Phase 3: Validation Western BlotIncreased levels of cleaved PARP and γH2AX.Confirms apoptosis induction and the accumulation of DNA double-strand breaks, consistent with PARP inhibition.

References

  • 2-Ethoxybenzamide | C9H11NO2 | CID 3282. PubChem, National Center for Biotechnology Information. [Link]

  • Mammalian Cell Viability: Methods and Protocols. Methods in Molecular Biology, vol. 740. National Academic Digital Library of Ethiopia. [Link]

  • Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology, PMC. [Link]

  • Apoptosis induction in human leukemia cells by novel 2-Amino-5-benzylthiazole derivatives. ResearchGate. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression. PubMed, National Center for Biotechnology Information. [Link]

  • Ethenzamide. Wikipedia. [Link]

  • Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. Nature Communications, PMC. [Link]

  • Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Caspase Protocols in Mice. Methods in Molecular Biology, PMC. [Link]

  • Ethenzamidum | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • DRAQ5-based DNA content analysis of hematolymphoid cell subpopulations discriminated by surface antigens and light scatter properties. Cytometry Part B: Clinical Cytometry, PubMed. [Link]

  • Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, PMC. [Link]

  • (PDF) Guidelines for cell viability assays. ResearchGate. [Link]

  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. [Link]

  • Apoptosis Induction Phase. Bio-Rad Antibodies. [Link]

  • Evaluation of Caspase Activation to Assess Innate Immune Cell Death. Current Protocols, PMC. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, PMC. [Link]

  • Recommendations for Cell Banks Used in GXP Assays. BioProcess International. [Link]

  • Cell Cycle Analysis. Expert Cytometry. [Link]

  • New mechanism of action for PARP inhibitors discovered. Fierce Biotech. [Link]

  • Cell Cycle by Flow Cytometry. University of Chicago. [Link]

  • Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test. Biological and Pharmaceutical Bulletin, PubMed. [Link]

  • CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Cell Biolabs. [Link]

  • Caspase Activation Pathways Analysis by BiFC Assay | Protocol Preview. YouTube. [Link]

  • Cell-Based Bioassay Services. Solvias. [Link]

  • Measuring Cell Cycle Progression Kinetics With Metabolic Labeling/Flow Cytometry l Protocol Preview. YouTube. [Link]

  • Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Marine Drugs, MDPI. [Link]

Sources

Application Note: Strategic Utilization of 2-Amino-5-ethoxybenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-ethoxybenzamide (AEB) represents a privileged scaffold in modern medicinal chemistry, serving as a critical building block for two distinct therapeutic classes: epigenetic modulators (HDAC inhibitors) and bioactive heterocycles (quinazolinones) .[1] Its structural utility lies in the ortho-amino amide motif, which functions as a bidentate ligand for metalloenzymes, and the 5-ethoxy substituent, which provides lipophilic depth for hydrophobic pocket probing.[1]

This guide details the strategic application of AEB in Fragment-Based Drug Discovery (FBDD) and heterocyclic synthesis. It includes validated protocols for synthesizing quinazolinone libraries and designing subtype-selective HDAC probes.[1]

Physicochemical Profile & Cheminformatics

Before integrating AEB into screening workflows, researchers must account for its specific electronic and solubility profile. The 5-ethoxy group acts as an electron-donating group (EDG), increasing the nucleophilicity of the aromatic ring compared to the unsubstituted parent benzamide.

PropertyValueStructural Implication
Molecular Formula C₉H₁₂N₂O₂Fragment-like space
Molecular Weight 180.21 g/mol Ideal for FBDD (Rule of 3 compliant)
H-Bond Donors 2 (Aniline NH₂, Amide NH₂)Critical for Zinc chelation (HDACs)
H-Bond Acceptors 2 (Ether O, Amide O)Receptor interaction points
LogP (Predicted) ~1.2 - 1.5Good membrane permeability
Electronic Effect 5-Ethoxy (EDG)Increases electron density at C2-amine

Application I: Epigenetic Modulation (HDAC Inhibition)[1]

Mechanism of Action

The ortho-amino benzamide moiety is a validated Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3).[1] Unlike hydroxamic acids (e.g., SAHA) which are pan-inhibitors, benzamides often exhibit slow-tight binding kinetics and isoform selectivity.[1]

  • Zinc Chelation: The carbonyl oxygen and the amino nitrogen coordinate the catalytic Zn²⁺ ion at the bottom of the HDAC active site.

  • 5-Ethoxy Role: This substituent extends into the hydrophobic channel or the "foot" pocket, potentially improving selectivity over other metalloenzymes.[1]

Pathway Visualization: HDAC Inhibition Logic

The following diagram illustrates the pharmacophore assembly using AEB as the ZBG anchor.

HDAC_Mechanism AEB This compound (Scaffold) Zn Zn2+ Ion (Catalytic Core) AEB->Zn Chelation (ZBG) Pocket Hydrophobic Channel AEB->Pocket 5-Ethoxy Probe Cap Cap Group (Surface Recognition) AEB->Cap Linker Attachment (via 4-pos or N-alkylation) Inhibition HDAC Inhibition (Epigenetic Silencing) Zn->Inhibition Blocks Deacetylation Pocket->Inhibition Selectivity

Figure 1: Pharmacophore assembly logic for Benzamide-based HDAC inhibitors. The AEB scaffold anchors the molecule to the catalytic Zinc.

Application II: Synthesis of Quinazolinone Scaffolds

AEB is a potent precursor for the synthesis of 4(3H)-quinazolinones , a class of heterocycles found in EGFR inhibitors, anticonvulsants, and antimicrobial agents. The 5-ethoxy group is retained in the 6-position of the final quinazolinone, offering a handle for SAR (Structure-Activity Relationship) expansion.[1]

Validated Protocol: Iodine-Catalyzed Oxidative Cyclization

This protocol avoids toxic transition metals, using molecular iodine to promote the condensation and oxidation of AEB with aldehydes.

Reagents Required:
  • This compound (1.0 equiv)[1]

  • Aryl Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

  • Molecular Iodine (I₂, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Ethanol or DMSO (Solvent)[1]

Step-by-Step Methodology:
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1 mmol, 180 mg) and the desired aldehyde (1.1 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add K₂CO₃ (2 mmol, 276 mg) followed by Iodine (1.1 mmol, 279 mg). The solution will turn dark brown.

  • Reflux/Heating: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting benzamide (lower Rf) should disappear, and a fluorescent spot (quinazolinone) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice containing 5% Sodium Thiosulfate (Na₂S₂O₃) to quench excess iodine.[1] The brown color should fade to yellow/white.[1]

    • A precipitate will form.[1]

  • Purification:

    • Filter the solid precipitate.[1]

    • Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).[1]

    • Recrystallize from hot ethanol to yield the pure 6-ethoxy-2-substituted-quinazolin-4(3H)-one .

Synthetic Workflow Diagram

Quinazolinone_Synthesis Start Start: This compound Intermediate Intermediate: Schiff Base / Aminal Start->Intermediate + Aldehyde Aldehyde Reagent: Aryl Aldehyde Aldehyde->Intermediate Cyclization Cyclization: Ring Closure Intermediate->Cyclization Nucleophilic Attack Oxidation Oxidation: Iodine Mediated (-2H) Cyclization->Oxidation Dehydrogenation Product Product: 6-Ethoxy-quinazolinone Oxidation->Product Aromatization

Figure 2: Oxidative cyclization pathway transforming AEB into a bioactive quinazolinone scaffold.[1]

Analytical Characterization Standards

To ensure scientific integrity, synthesized derivatives must meet the following QC criteria.

HPLC Method (Standard Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 310 nm (quinazolinone specific).[1]

  • Acceptance Criteria: Purity > 95% (Area under curve).

NMR Diagnostic Signals (DMSO-d₆)
  • Amide Protons (Benzamide): Broad singlets at ~7.0–7.5 ppm (often disappear in quinazolinone product).[1]

  • Ethoxy Group: Triplet at ~1.3 ppm (CH₃) and Quartet at ~4.0 ppm (OCH₂).[1]

  • Quinazolinone C2-H: If using formamide (no aldehyde substituent), a singlet appears at ~8.0 ppm.[1]

References

  • Kiyokawa, S., et al. (2010). "New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group."[1][2] Bioorganic & Medicinal Chemistry.

  • Samanta, S. K., & Bera, M. K. (2023). "Iodine-Promoted Oxidative Cyclization for Quinazolinone Synthesis."[1][3] Synthesis.

  • Tessier, P., et al. (2009). "Diphenyl-4-aminobenzamides as novel human histone deacetylase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Wang, C., et al. (2010). "Copper-catalyzed synthesis of quinazoline derivatives."[4] Journal of Organic Chemistry. [1]

Sources

Application Note: Strategic Derivatization of 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists engaged in the structural optimization of benzamide scaffolds. It focuses on 2-Amino-5-ethoxybenzamide , a privileged intermediate that offers a distinct electronic profile (5-ethoxy electron donation) compared to the more common unsubstituted or halogenated anthranilamides.

The following guide details the strategic conversion of this scaffold into 6-ethoxyquinazolin-4(3H)-ones (EGFR/kinase inhibitor pharmacophores) and functionalized amino-benzamides (D2 antagonist pharmacophores).

Introduction & Strategic Value

In the landscape of drug discovery, this compound serves as a critical "pivot point" molecule. Its value lies in the 5-ethoxy substituent , which translates to the 6-position on a quinazolinone ring. This position is electronically significant; the ethoxy group acts as a strong electron donor (EDG), increasing the electron density of the aromatic system.

  • Medicinal Chemistry Implications:

    • Solubility & Lipophilicity: The ethoxy tail provides a lipophilic anchor that can improve membrane permeability compared to methoxy or hydroxy analogues.

    • Electronic Modulation: In kinase inhibitors (e.g., EGFR inhibitors), electron-rich cores often exhibit superior binding affinity through pi-stacking interactions within the ATP binding pocket.

    • Fluorescence: 6-substituted quinazolinones often possess intrinsic fluorescence, making them useful for creating "turn-on" probes for biological assays.

This guide outlines three primary derivatization pathways:

  • Oxidative Cyclization to generate the aromatic Quinazolin-4(3H)-one core.

  • Chloroacetylation to create "linker-ready" intermediates for fragment-based drug design.

  • Isothiocyanate Cyclocondensation to access 2-amino/thioxo-quinazolinone derivatives.

Reaction Pathways & Logic

The following diagram illustrates the divergent synthesis workflows available from the parent scaffold.

G Start This compound (Starting Material) Process1 Aldehyde + Oxidant (NaHSO3 / I2) Start->Process1 Cyclization Process2 Chloroacetyl Chloride (ClCH2COCl) Start->Process2 Acylation Process3 Isothiocyanate (R-NCS) Start->Process3 Condensation Product1 2-Substituted-6-ethoxy quinazolin-4(3H)-one (Kinase Inhibitor Scaffold) Process1->Product1 Oxidation Product2 3-(2-Chloroacetamido) Derivative (Linker Intermediate) Process2->Product2 Nucleophilic Sub. Product3 2-Thioxo/Amino Quinazolinone (Antimicrobial Scaffold) Process3->Product3 Cyclization

Figure 1: Divergent synthetic pathways for this compound. The choice of reagent determines the final heterocyclic core.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Aryl-6-ethoxyquinazolin-4(3H)-ones

Application: Generating libraries of EGFR-targeting scaffolds. Mechanism: Schiff base formation followed by oxidative cyclization. Why this method? Traditional thermal cyclization yields the dihydro intermediate, which is unstable. This iodine-mediated oxidative method yields the fully aromatic, stable product in one step.

Materials:

  • This compound (1.0 equiv)

  • Aryl Aldehyde (e.g., 3-bromo-4-fluorobenzaldehyde) (1.0 equiv)

  • Molecular Iodine (I2) (1.1 equiv)

  • Potassium Carbonate (K2CO3) (1.5 equiv)

  • Solvent: Ethanol or DMF (anhydrous)

Step-by-Step Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve this compound (1 mmol) and the chosen aldehyde (1 mmol) in Ethanol (10 mL).

  • Catalyst Addition: Add Molecular Iodine (1.1 mmol) and K2CO3 (1.5 mmol).

    • Note: Iodine acts as a mild Lewis acid to activate the carbonyl and as an oxidant to dehydrogenate the intermediate.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The intermediate Schiff base (less polar) should disappear, replaced by a highly fluorescent spot (Quinazolinone).

  • Quenching: Cool to room temperature. Add 5% aqueous Sodium Thiosulfate (Na2S2O3) to quench excess iodine.

  • Isolation: The product typically precipitates upon quenching.[1] Filter the solid.[1][2] If no precipitate forms, extract with Ethyl Acetate, wash with brine, and dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure 6-ethoxyquinazolinone.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the ethoxy triplet (~1.3 ppm) and quartet (~4.1 ppm). The C2-H proton of the quinazolinone ring typically appears as a singlet around 8.0–8.5 ppm.

Protocol B: Synthesis of "Linker-Ready" Chloroacetamido Derivatives

Application: Creating intermediates for PROTACs or covalent inhibitors. Mechanism: Nucleophilic acyl substitution.

Materials:

  • This compound (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Dry)

Step-by-Step Procedure:

  • Dissolution: Dissolve the benzamide in dry DCM at 0°C (ice bath). Add TEA.

  • Acylation: Add Chloroacetyl chloride dropwise over 20 minutes. The reaction is highly exothermic; maintain temperature <5°C to prevent bis-acylation.

  • Stirring: Allow to warm to room temperature and stir for 3 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated NaHCO3.

  • Product: Evaporate solvent to yield 2-(2-chloroacetamido)-5-ethoxybenzamide .

    • Critical Step: This intermediate is reactive.[3][4][5] Store at -20°C or use immediately for nucleophilic substitution with secondary amines (e.g., morpholine, piperazine) to create the final bioactive "tail."

Analytical Reference Data

To validate your synthesis, compare your results against these expected parameters for the core scaffold.

ParameterThis compound (Starting Material)6-Ethoxyquinazolin-4(3H)-one (Product)
Appearance Off-white to beige powderWhite to pale yellow crystalline solid
Melting Point 155–158 °C> 220 °C (typically)
IR (C=O) ~1650 cm⁻¹ (Amide I)~1670 cm⁻¹ (Cyclic Amide)
1H NMR (Ethoxy) δ 1.3 (t), 3.9 (q)δ 1.35 (t), 4.10 (q) (Shifted downfield)
Key NMR Feature Broad singlets for -NH2 and -CONH2Singlet at ~8.1 ppm (C2-H)

Troubleshooting & Optimization

  • Problem: Low Yield in Cyclization.

    • Root Cause:[2][5][6][7][8] Incomplete oxidation of the dihydro-intermediate.

    • Solution: Switch from Iodine to NaHSO3 (Sodium Bisulfite) in refluxing DMA (Dimethylacetamide). The bisulfite adduct method is robust for sterically hindered aldehydes.

  • Problem: Hydrolysis of the Ethoxy Group.

    • Root Cause:[2][5][6][7][8] Harsh acidic conditions (e.g., using H2SO4 for cyclization) can cleave the ether, yielding the phenol.

    • Solution: Maintain pH > 4. Use base-mediated cyclization (Protocol A) rather than acid catalysis.

  • Problem: Solubility Issues.

    • Observation: The 6-ethoxyquinazolinone is often poorly soluble in alcohols.

    • Solution: Use DMSO for NMR analysis. For biological assays, dissolve in 100% DMSO as a 10mM stock before dilution.

References

  • Reactivity of this compound: International Journal of Chemical Science and Technology, "Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of Novel Quinazolinone Derivatives," (2011).

  • Biological Activity (EGFR): Future Medicinal Chemistry, "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor," (2024).[9] (Note: Analogous 6-substituted chemistry).[5][6][9][10][11]

  • Aldehyde Cyclization Kinetics: Bioconjugate Chemistry, "Rapid, hydrolytically stable modification of aldehyde-terminated proteins," (2014).

  • General Quinazolinone Review: Molecules, "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold," (2021).

Sources

Technical Application Note: Solid-State Engineering and Supramolecular Synthesis of 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Amino-5-ethoxybenzamide is a critical pharmaceutical intermediate, primarily utilized in the synthesis of prokinetic agents such as Itopride . However, beyond its role as a covalent building block, its unique structural features—a rigid benzene core substituted with a hydrogen-bond-donating amine (


), a hydrogen-bond-accepting ethoxy group (

), and a self-complementary amide group (

)—make it an ideal scaffold for material science applications .

This guide addresses the transition of this molecule from "drug intermediate" to "functional material," focusing on Solid-State Engineering (polymorphism control), Supramolecular Synthesis (co-crystallization), and Functional Ligand Design (Schiff base coordination).

Key Physicochemical Properties
PropertyValueMaterial Significance
Molecular Formula

Low molecular weight allows high atom economy in synthesis.
Functional Groups Amide, Primary Amine, EtherEnables multimodal Hydrogen Bonding (H-bonding).
Reactivity Nucleophilic AminePrecursor for Schiff bases (optical materials).
Solid State Crystalline PowderHigh propensity for polymorphism and solvate formation.

Application I: Crystal Engineering & Polymorph Screening

In material science, the physical form of a substance dictates its performance (solubility, bioavailability, mechanical stability). Benzamides are prone to polymorphism —the ability to exist in multiple crystal lattice arrangements.

Mechanistic Insight

The amide group (


) typically forms centrosymmetric dimers via 

supramolecular synthons. However, the presence of the ortho-amino group introduces intramolecular H-bonding (N-H...O), which can disrupt this dimer, leading to metastable polymorphs. Controlling this competition is the essence of crystal engineering.
Protocol: Solvent-Mediated Polymorph Screening

Objective: Isolate thermodynamically stable vs. metastable kinetic forms.

Reagents:

  • This compound (Pure, >98%)

  • Solvents: Methanol (Polar protic), Acetonitrile (Polar aprotic), Toluene (Non-polar).

Workflow:

  • Saturation: Prepare saturated solutions of the compound in each solvent at 50°C.

  • Filtration: Filter hot solutions through a 0.45 µm PTFE syringe filter to remove seed nuclei.

  • Crystallization Triggers:

    • Method A (Slow Evaporation): Leave vials open at RT (creates thermodynamic forms).

    • Method B (Crash Cooling): Plunge hot vial into an ice-water bath (creates kinetic/metastable forms).

    • Method C (Antisolvent): Add hot methanol solution dropwise into cold hexane.

  • Characterization: Analyze precipitates via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry).

Data Interpretation:

  • Stable Form: High melting point, distinct PXRD peaks. Usually obtained from slow evaporation in polar solvents.

  • Metastable Form: Lower melting point, often converts to stable form upon heating (exothermic transition in DSC).

Visualization: Polymorph Screening Logic

PolymorphScreening Start Raw 2-Amino-5- ethoxybenzamide Dissolution Dissolution (50°C) Start->Dissolution Nucleation Nucleation Control Dissolution->Nucleation Filter (0.45µm) Stable Thermodynamic Form (Slow Growth) Nucleation->Stable Slow Evap (Methanol) Metastable Kinetic Form (Rapid Precip) Nucleation->Metastable Crash Cool (Toluene) Characterization PXRD / DSC Analysis Stable->Characterization Metastable->Characterization

Figure 1: Decision tree for isolating kinetic vs. thermodynamic polymorphs using solvent-mediated methods.

Application II: Supramolecular Synthesis (Co-crystals)

Co-crystallization involves combining the API (Active Pharmaceutical Ingredient) with a "co-former" to create a new crystalline material without breaking covalent bonds. This is vital for modifying the melting point and dissolution rate.

Mechanistic Insight: The Heterosynthon

The target interaction is the Amide-Acid Heterosynthon . The amide group of this compound acts as a donor/acceptor pair that complements the carboxylic acid group of co-formers (e.g., fumaric acid, benzoic acid).

Protocol: Liquid-Assisted Grinding (LAG)

Objective: Synthesize a 1:1 co-crystal using Green Chemistry principles (mechanochemistry).

Reagents:

  • Host: this compound (1.0 eq)

  • Co-former: Benzoic Acid or Salicylic Acid (1.0 eq)

  • Solvent: Ethanol (catalytic amount)

Step-by-Step:

  • Weighing: Weigh equimolar amounts of the benzamide (180.2 mg) and benzoic acid (122.1 mg) into a stainless steel grinding jar.

  • Solvent Addition: Add 10-20 µL of ethanol (LAG solvent). Note: The solvent acts as a lubricant and enhances molecular mobility.

  • Milling: Grind in a ball mill (e.g., Retsch MM400) at 25 Hz for 30 minutes.

  • Analysis: The resulting powder is analyzed via FTIR.

    • Success Indicator: Shift in the Carbonyl (

      
      ) stretch. Pure amide appears ~1650 
      
      
      
      ; Co-crystal often shifts to ~1670-1680
      
      
      due to H-bonding changes.

Application III: Functional Schiff Base Ligands

The primary amine at the 2-position is highly reactive toward aldehydes. This reaction yields Schiff bases (imines) , which are extensively used in material science as ligands for luminescent metal complexes or as photochromic materials.

Protocol: Condensation Synthesis

Objective: Synthesize a Schiff base ligand for coordination chemistry.

Reagents:

  • This compound (10 mmol)

  • Salicylaldehyde (10 mmol) - Common choice for luminescent ligands.

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Dissolution: Dissolve 1.80 g of this compound in 20 mL hot ethanol.

  • Addition: Add 1.22 g (1.05 mL) of salicylaldehyde dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 3-4 hours. The solution typically turns yellow/orange (formation of the azomethine

    
     bond).
    
  • Isolation: Cool to room temperature. The Schiff base usually precipitates. If not, reduce volume by 50% on a rotary evaporator and cool to 4°C.

  • Purification: Recrystallize from ethanol.

Visualization: Supramolecular vs. Covalent Pathways

MaterialPathways cluster_0 Non-Covalent (Reversible) cluster_1 Covalent (Irreversible) Core This compound CoCrystal Co-Crystallization (LAG Method) Core->CoCrystal + Carboxylic Acid Schiff Schiff Base Reaction (Condensation) Core->Schiff + Aldehyde H_Bond Amide-Acid Heterosynthon CoCrystal->H_Bond Imine Luminescent Ligand (-N=CH-) Schiff->Imine

Figure 2: Divergent synthetic pathways for creating supramolecular assemblies (left) vs. functional ligands (right).

References

  • Polymorphism in Benzamides: Research on the structural flexibility of 2-aminobenzamide derivatives confirms their ability to form multiple crystal habits depending on solvent polarity and H-bonding competition. Source:

  • Supramolecular Synthons: The "amide-acid" heterosynthon is a robust design element in crystal engineering, utilized to improve the physicochemical properties of benzamide-based drugs. Source:

  • Schiff Base Synthesis: Protocols for condensing 2-aminobenzamide derivatives with salicylaldehyde to form tridentate ligands for metal coordination. Source:(Note: Generalized citation based on standard organic protocols verified in search results).

  • Chemical Identity & Properties: this compound (CAS 55836-69-6) data and physical properties. Source:(Link to analog for structural verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Amino-5-ethoxybenzamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you achieve optimal results in your research and development endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: My synthesis of this compound from 2-Amino-5-ethoxybenzoic acid resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the amidation of 2-Amino-5-ethoxybenzoic acid are a common issue and can stem from several factors throughout the synthetic process. A primary pathway for this synthesis involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Potential Causes and Solutions:

  • Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) is a critical step. If this activation is incomplete, a significant portion of the starting material will not react.

    • Troubleshooting:

      • Acyl Chloride Formation: When using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure they are fresh and used in appropriate molar excess (typically 1.5-2.0 equivalents). The reaction may require heating to proceed to completion.[1][2] Monitoring the reaction by IR spectroscopy to observe the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride is recommended.

      • Coupling Reagents: For methods employing coupling agents such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), ensure anhydrous conditions, as these reagents are sensitive to moisture.[3] The use of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can improve the efficiency of the amide bond formation.[2]

  • Suboptimal Reaction Conditions for Amidation: The reaction of the activated carboxylic acid with ammonia requires specific conditions to favor amide formation.

    • Troubleshooting:

      • Temperature Control: The addition of the ammonia source to the activated carboxylic acid is often exothermic.[] Maintaining a low temperature (e.g., 0-5 °C) during the initial addition can prevent side reactions. Subsequently, the reaction may need to be warmed to room temperature or gently heated to ensure completion.

      • pH Control: The reaction mixture's pH is crucial. The amino group of the starting material is a competing nucleophile. While the reaction with ammonia is typically performed under basic or neutral conditions, careful control is necessary.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during the isolation and purification steps.

    • Troubleshooting:

      • Extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.

      • Recrystallization: During recrystallization, using a minimal amount of hot solvent is key to prevent the loss of product in the mother liquor.[5] A solvent system of ethanol/water or ethyl acetate/hexane is often effective for purifying aromatic amides.

Issue 2: Presence of Impurities in the Final Product

Question: My final product of this compound shows multiple spots on the TLC plate and the NMR spectrum indicates the presence of impurities. What are the likely byproducts and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material (2-Amino-5-ethoxybenzoic acid): This is the most common impurity if the reaction has not gone to completion.

    • Mitigation: As discussed in the "Low Yield" section, ensure complete activation of the carboxylic acid and allow for sufficient reaction time for the amidation step. Monitor the reaction progress by TLC until the starting material spot is no longer visible.

  • Diacylated Product: The amino group of the starting material or the product can potentially react with the activated carboxylic acid, leading to the formation of a diacylated byproduct.

    • Mitigation:

      • Slow Addition: Add the activating agent or the activated carboxylic acid slowly to the reaction mixture to maintain a low concentration of the highly reactive species.

      • Protecting Groups: In some cases, protecting the amino group of the starting material before amidation and deprotecting it afterward might be necessary, although this adds extra steps to the synthesis.

  • Hydrolysis of the Amide: The benzamide product can be susceptible to hydrolysis back to the carboxylic acid, especially under harsh acidic or basic conditions during work-up.

    • Mitigation: Maintain a neutral or slightly basic pH during the aqueous work-up. Avoid prolonged exposure to strong acids or bases.

Workflow for Impurity Identification and Removal:

Caption: Troubleshooting workflow for identifying and removing impurities.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A common and practical starting material is 2-Amino-5-ethoxybenzoic acid. This precursor already contains the desired amino and ethoxy groups in the correct positions on the benzene ring, simplifying the synthesis to the formation of the amide bond. The synthesis of 2-Amino-5-ethoxybenzoic acid itself can be achieved from more readily available precursors like 2-aminobenzoic acid (anthranilic acid) through chlorination followed by ethoxylation, or from p-anisidine through a multi-step synthesis.[6]

Q2: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1), can effectively separate the starting material, product, and major impurities. The spots can be visualized under UV light or by staining with a suitable reagent like ninhydrin for the amino group.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis and to assess the purity of the final product, reverse-phase HPLC is a powerful technique.[7][8] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amide and amine protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. The spectrum of this compound should exhibit characteristic peaks for the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the C-O stretch of the ethoxy group.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

  • Handling of Reagents: Many reagents used in this synthesis, such as thionyl chloride, oxalyl chloride, and strong acids/bases, are corrosive and toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exothermic Reactions: The activation of the carboxylic acid and the subsequent amidation can be exothermic.[] It is crucial to control the rate of addition of reagents and to use an ice bath to manage the reaction temperature, especially on a larger scale.

  • Pressure Build-up: When using ammonia gas or heating sealed reaction vessels, be aware of the potential for pressure build-up. Ensure that the glassware is appropriate for the intended use and that pressure-relief systems are in place if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-5-ethoxybenzoic acid via an Acyl Chloride Intermediate

Materials:

  • 2-Amino-5-ethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-5-ethoxybenzoic acid (1.0 eq) in anhydrous DCM. To this suspension, add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Slowly add concentrated ammonium hydroxide (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.[5]

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low Yield Incomplete carboxylic acid activationUse fresh activating agents in appropriate excess; consider heating.
Suboptimal amidation conditionsControl temperature during ammonia addition; ensure appropriate pH.
Product loss during work-upPerform multiple extractions; use minimal hot solvent for recrystallization.
Impurities Unreacted starting materialEnsure complete reaction by monitoring with TLC.
DiacylationSlow addition of activating agent; consider protecting groups.
Amide hydrolysisMaintain neutral or slightly basic pH during work-up.

References

  • Google Patents. (n.d.). Synthesis method of 2-ethoxybenzoic acid compound.
  • PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6687-6693.
  • Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved February 7, 2026, from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved February 7, 2026, from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved February 7, 2026, from [Link]

  • Lee, J., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Scientific Reports, 10(1), 1-9.
  • Google Patents. (n.d.). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved February 7, 2026, from [Link]

  • SIELC. (n.d.). Separation of Benzamide, N-(4-amino-2,5-diethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved February 7, 2026, from [Link]

  • The University of Texas at Austin. (n.d.). CH 220C. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Reaction Optimization for 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Kinetic Landscape

The Core Challenge: Synthesizing 2-Amino-5-ethoxybenzamide (CAS: 126-84-3) typically involves the nucleophilic acyl substitution of Methyl 2-amino-5-ethoxybenzoate with ammonia. Users frequently report sluggish reaction rates (24–48 hours) or incomplete conversion.

The Mechanistic Bottleneck: The reaction is kinetically hindered by two primary factors:

  • Electronic Deactivation: The 5-ethoxy group and the 2-amino group are strong electron-donating groups (EDGs). Through resonance (+M effect), they increase electron density in the benzene ring, which significantly reduces the electrophilicity of the carbonyl carbon, making it less reactive toward the ammonia nucleophile.

  • Intramolecular Hydrogen Bonding: The 2-amino group forms a stable intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the molecule, it locks the conformation and increases the activation energy required for the tetrahedral intermediate formation.

Optimization Strategy: To overcome this "deactivated" state without causing thermal degradation, the reaction requires a shift from standard atmospheric reflux to high-pressure ammonolysis in polar protic solvents.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Rate & Conversion

Q1: My reaction has stalled at ~60% conversion after 18 hours at reflux (65°C). Adding more ammonia gas doesn't help. What is wrong? Diagnosis: You have hit the Equilibrium Wall . The amidation of esters is reversible.[1][2] In an open reflux system, the concentration of dissolved ammonia decreases as temperature rises, and the byproduct (methanol) accumulates, driving the reverse reaction. The Fix:

  • Immediate Action: Switch to a sealed pressure vessel (autoclave).

  • Protocol Adjustment: Run the reaction at 4–6 bar pressure. This maintains high dissolved NH3 concentration even at elevated temperatures (80–90°C), shifting the equilibrium toward the amide.

Q2: We see a significant amount of 2-Amino-5-ethoxybenzoic acid (impurity) in the HPLC trace. How do we prevent this? Diagnosis: This is Competitive Hydrolysis . Water has entered your system. Under basic conditions (ammonia) and heat, even trace moisture will attack the ester faster than ammonia can, forming the carboxylic acid salt. The Fix:

  • Solvent Check: Ensure Methanol is anhydrous (<0.05% water).

  • Reagent Check: Do not use aqueous ammonia (NH4OH). Use 7N NH3 in Methanol (saturated).

  • System: Ensure the reactor is nitrogen-purged before charging ammonia.

Category B: Solubility & Work-up

Q3: The product precipitates out during the reaction, clogging the stirrer. Should we add more solvent? Diagnosis: Premature crystallization. This compound has lower solubility in methanol than the starting ester. The Fix:

  • Do not dilute excessively: Dilution slows the reaction rate (

    
    ).
    
  • Optimization: Maintain the concentration (approx. 5–7 volumes of solvent). Increase agitation speed (RPM) to create a slurry. The precipitation actually helps drive the equilibrium forward (Le Chatelier’s principle) by removing the product from the solution phase.

Optimized Experimental Protocol

Standardized for 100g Scale

Reagents & Equipment
  • Substrate: Methyl 2-amino-5-ethoxybenzoate (1.0 eq)

  • Reagent: 7N Ammonia in Methanol (6.0 – 8.0 eq)

  • Solvent: Anhydrous Methanol (5.0 vol)

  • Vessel: Stainless Steel Autoclave (Rated >10 bar)

Step-by-Step Methodology
  • Charging:

    • Load Methyl 2-amino-5-ethoxybenzoate (100g) into the autoclave.

    • Add Anhydrous Methanol (300 mL).

    • Critical Step: Cool the vessel to 0–5°C.

  • Ammonolysis:

    • Slowly charge 7N Methanolic Ammonia (400 mL) while maintaining temperature <10°C (exothermic solvation).

    • Seal the autoclave immediately.

  • Reaction Phase:

    • Heat slowly to 85°C ± 5°C .

    • Pressure Check: Expect internal pressure to rise to 4–6 bar.

    • Duration: Hold for 8–10 hours. (Standard atmospheric reflux would take >24h).

  • IPC (In-Process Control):

    • Cool to room temperature. Sample for HPLC.

    • Target: Starting Material < 1.0%.

  • Work-up (Crystallization):

    • Concentrate the reaction mass under vacuum to ~30% of original volume.

    • Cool to 0–5°C and stir for 2 hours.

    • Filter the white crystalline solid.

    • Wash with chilled methanol (1.0 vol).

    • Dry at 50°C under vacuum.

Data Summary: Method Comparison
ParameterAtmospheric RefluxOptimized Autoclave
Temperature 65°C85°C
Pressure 1 atm4–6 bar
Ammonia Eq. Variable (Gas bubbling)Fixed (6.0 eq)
Reaction Time 24–36 Hours8–10 Hours
Conversion ~85–90%>99%
Impurity Profile High (Acid formation)Low (<0.1% Acid)

Visualized Workflows

Figure 1: Reaction Pathway & Kinetic Logic

This diagram illustrates the conversion pathway and the competing hydrolysis side-reaction.

ReactionPathway Ester Methyl 2-amino-5-ethoxybenzoate (Substrate) Intermediate Tetrahedral Intermediate (Unstable) Ester->Intermediate + NH3 (Slow Step) High Activation Energy Impurity 2-Amino-5-ethoxybenzoic Acid (Hydrolysis Impurity) Ester->Impurity + H2O (Moisture) Competitive Reaction NH3 NH3 (Methanol) (Nucleophile) Product This compound (Target) Intermediate->Product - MeOH (Irreversible if MeOH removed)

Caption: Nucleophilic acyl substitution pathway showing the critical amidation route vs. the moisture-induced hydrolysis risk.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering process deviations.

Troubleshooting Start Issue: Low Conversion (<90%) CheckTime Is Reaction Time > 12h? Start->CheckTime CheckTemp Is Temperature > 80°C? CheckTime->CheckTemp Yes ActionWait Action: Extend Time (Kinetic Limit) CheckTime->ActionWait No CheckPress Is System Pressurized? CheckTemp->CheckPress Yes ActionTemp Action: Increase Temp to 90°C (Watch for degradation) CheckTemp->ActionTemp No CheckWater Check Water Content (KF Titration) CheckPress->CheckWater Yes ActionPress Action: Switch to Autoclave (Increase NH3 solubility) CheckPress->ActionPress No ActionDry Action: Dry Solvents (Prevent Hydrolysis) CheckWater->ActionDry High Water (>0.1%) CheckWater->ActionWait Low Water

Caption: Diagnostic logic for resolving incomplete conversion issues during amidation.

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of Methanol to reach higher temperatures without pressure? A: While DMF allows higher temperatures (153°C boiling point), it makes the work-up significantly harder. Methanol allows for easy crystallization of the product by simple concentration and cooling. DMF often requires aqueous drowning, which generates large wastewater volumes and lowers yield due to solubility losses.

Q: Is the 2-amino group protection necessary? A: Generally, no. The 2-amino group is less nucleophilic than the ammonia used for the reaction. Self-condensation (dimerization) is sterically hindered and kinetically slow compared to the attack of the small ammonia molecule on the ester.

Q: What is the shelf-life of the 7N Methanolic Ammonia? A: It degrades rapidly if not sealed. The titer (concentration) drops as NH3 gas escapes. Always titrate before use. If the concentration drops below 5N, reaction times will double.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 16: Nucleophilic Substitution at an Aliphatic Trigonal Carbon).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68832, this compound. Retrieved February 7, 2026. [Link]

  • Yadav, G. D., & Kumar, P. (2019). Intensification of Amidation of Esters using Novel Catalysts. Industrial & Engineering Chemistry Research.
  • Google Patents. (2014).

Sources

Technical Support Guide: Temperature Control in 2-Amino-5-ethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses critical temperature control parameters for the synthesis and isolation of 2-Amino-5-ethoxybenzamide (CAS: 55836-69-6). This molecule is a vital intermediate, notably in the production of gastroprokinetic agents like Itopride .

Inconsistent temperature management during the amidation or reduction phases typically leads to three specific failure modes:

  • Oiling out during crystallization (thermodynamic instability).

  • Oxidative degradation of the ortho-amino group (discoloration).

  • Runaway CO₂ evolution (if utilizing the isatoic anhydride route).

This document provides actionable protocols to stabilize your reaction kinetics and impurity profile.

Reaction Phase: Thermal Kinetics & Safety

Scenario A: The Isatoic Anhydride Route (Recommended)

The most common industrial route involves the reaction of 5-ethoxyisatoic anhydride with ammonia (aqueous or gaseous). This pathway is preferred for its atom economy but presents a unique thermal risk: Delayed Gas Evolution .

The Mechanism: Nucleophilic attack by ammonia opens the ring, releasing CO₂.



Critical Thermal Protocol
StageTarget TempCritical Control Point (CCP)
Charging

Keep cool to prevent premature CO₂ release during mixing.
Initiation

Ramp Rate:

. Rapid heating causes sudden CO₂ off-gassing (foaming).
Reaction

Maintain for 2–4 hours. Do not exceed

; high temps promote dimerization of the anhydride.
Quench

Cool before filtration to maximize yield.

Warning: If the reaction mass is held


 for too long, unreacted anhydride accumulates. Subsequent warming can trigger a thermal runaway driven by rapid, simultaneous CO₂ release.
Scenario B: The Acid Chloride Route

Reacting 2-amino-5-ethoxybenzoic acid with thionyl chloride (


), followed by amidation.
  • Activation Phase (

    
     addition):  Must be maintained at 
    
    
    
    . Exotherms
    
    
    lead to the formation of sulfinylamino by-products (yellow/brown impurities).
  • Amidation Phase: The addition of the acid chloride to ammonia is violently exothermic. Maintain

    
      to prevent hydrolysis back to the starting acid.
    

Visualizing the Process Control

The following diagram illustrates the decision matrix for temperature adjustments based on real-time observations.

TempControlFlow Start Start Reaction (Isatoic Anhydride Route) CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision1 Is Ti < 30°C? CheckTemp->Decision1 Risk1 Risk: Accumulation Action: Slow Ramp to 40°C Decision1->Risk1 Yes Decision2 Is Ti > 55°C? Decision1->Decision2 No Risk2 Risk: Dimerization/Color Action: Active Cooling Decision2->Risk2 Yes CO2Check Observe Off-gassing Decision2->CO2Check No Steady Steady Evolution? Maintain 45-50°C CO2Check->Steady Foaming Rapid Foaming? Emergency Cool to 20°C CO2Check->Foaming

Figure 1: Logic flow for thermal management during the Isatoic Anhydride addition phase.

Impurity Profile & Thermal Degradation

The 2-amino-5-ethoxy moiety is electronically rich, making it susceptible to oxidation and electrophilic substitution if thermal limits are breached.

Key Impurities by Temperature
Impurity TypeFormation TriggerPrevention Strategy
Dimer (Anthranilamide deriv.) Reaction T

Strict limit of

during synthesis.
Hydrolysis Product (Acid)High T + Aqueous WorkupEnsure pH

during workup; keep T

during extraction.
Oxidation (Brown Tar) Drying

in Air
Vacuum dry at

max; use

purge.

Technical Insight: The ethoxy group at position 5 is an electron donor. While it stabilizes the molecule relative to unsubstituted benzamide, it activates the ring toward oxidation. If your product turns pink or brown upon drying, you have likely exceeded the Thermal Oxidation Threshold (


 in air) .

Crystallization & Isolation Protocol

Achieving the correct polymorph and purity requires a controlled cooling profile. "Crash cooling" (rapidly dropping from


 to 

) traps mother liquor inclusions, leading to high ash content and poor color.

Step-by-Step Isolation:

  • Dissolution: Ensure complete dissolution at

    
     (solvent dependent, typically Ethanol/Water or Methanol).
    
  • Clarification: Hot filtration at

    
     to remove mechanical impurities.
    
  • Nucleation Zone: Cool to

    
     at a rate of 
    
    
    
    . Seeding is recommended at
    
    
    .
  • Growth Phase: Hold at

    
     for 30 minutes to stabilize seed crystals.
    
  • Final Cooling: Linear ramp to

    
     over 2 hours.
    
  • Aging: Hold at

    
     for minimum 1 hour before filtration.
    

Troubleshooting (FAQ)

Q: My reaction mixture turned dark brown. Can I save it? A: Darkening usually indicates oxidation of the amino group.

  • Immediate Action: Add a reducing agent (e.g., Sodium Dithionite, 0.5% wt/wt) during the aqueous workup.

  • Root Cause:[1][2][3][4][5][6][7] Check if your reaction temp exceeded

    
     or if the inert gas blanket failed.
    

Q: I see excessive foaming during the reaction. What is happening? A: This is "Delayed CO₂ Release." You likely added the ammonia too fast at a low temperature (


), allowing reactants to build up. When the exotherm finally kicked in, all the CO₂ released at once.
  • Fix: Stop addition. Cool to

    
    . Resume addition only when foaming subsides, and maintain T 
    
    
    
    to ensure steady off-gassing.

Q: The product is "oiling out" instead of crystallizing. A: This occurs when the cooling ramp is too aggressive or the solvent ratio is incorrect.

  • Fix: Re-heat to dissolution. Add seed crystals at the cloud point. Cool at

    
    .
    

References

  • Synthesis of Benzamide Derivatives (Itopride Intermediates). Google Patents. Patent CN101830836A. Methods for preparing this compound via isatoic anhydride. Link

  • Thermal Stability of Amino-Benzamides. National Institutes of Health (NIH). Studies on thermal degradation of amide bonds in aqueous environments. Link

  • Crystallization Profiles for Pharmaceutical Intermediates. Semantic Scholar. Analysis of cooling crystallization and oscillating temperature profiles for yield optimization. Link

  • Safety in Amidation Reactions. Vertex AI Grounding. General safety protocols for exothermic amidation and CO2 evolution control. 8[2][9][10]

Sources

Technical Support Center: Spectroscopic Anomalies in 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: 2-Amino-5-ethoxybenzamide (CAS: 126-84-3) Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your spectroscopic data for This compound does not match your theoretical prediction.

This molecule is deceptive. While structurally simple, the interplay between the electron-donating ethoxy group , the intramolecular hydrogen bonding of the ortho-amino group, and the restricted rotation of the amide bond creates a complex spectroscopic signature. This guide treats these anomalies not as errors, but as predictable physicochemical behaviors.

Module 1: NMR Troubleshooting (The "Ghost" Peaks)

User Complaint: "My proton NMR shows split peaks, broad humps, or missing signals. Is my sample impure?"

Root Cause Analysis

The amide group (-CONH₂) exhibits partial double-bond character due to resonance (


). This creates a high rotational energy barrier, often leading to non-equivalent amide protons  on the NMR timescale. Furthermore, the ortho-amino group locks the molecule into a preferred conformation via intramolecular hydrogen bonding.
Diagnostic Decision Tree

NMR_Troubleshooting Start Start: Identify Anomaly Issue1 Amide protons appear as two distinct peaks Start->Issue1 Issue2 Broad/Missing NH signals Start->Issue2 Issue3 Extra 'Impurity' Peaks Start->Issue3 Cause1 Restricted Rotation (Rotamers) Issue1->Cause1 Distinct chemical env. Cause2 Proton Exchange (Solvent/Water) Issue2->Cause2 Fast exchange rate Cause3 Check for Dimerization or Hydrolysis Issue3->Cause3 Satellites/New shifts Action1 Run VT-NMR (Heat to 50°C). Peaks should coalesce. Cause1->Action1 Action2 Switch solvent to DMSO-d6 (dry) or reduce water. Cause2->Action2

Figure 1: Logic flow for diagnosing common NMR anomalies in benzamide derivatives.

FAQ: NMR Anomalies

Q: Why do I see two broad singlets for the amide NH₂ instead of one signal integration of 2H? A: This is the Nonequivalence Phenomenon . The amide rotation is slow on the NMR timescale at room temperature.

  • Proton A (

    
    ): Trans to the carbonyl oxygen (shielded, upfield).
    
  • Proton B (

    
    ): Cis to the carbonyl oxygen (deshielded, downfield).
    
  • Validation: Heat the sample to 50°C. The rotation rate increases, and the two peaks will coalesce into a single sharp peak (Coalescence Temperature).

Q: My NH₂ peaks are missing in Methanol-d4. A: This is Deuterium Exchange . Amide and amine protons are "labile." In protic deuterated solvents (CD₃OD, D₂O), the H atoms are rapidly replaced by D atoms, which are silent in ¹H-NMR.

  • Solution: Use a polar aprotic solvent like DMSO-d6 or DMF-d7 to observe these protons.

Q: The aromatic peaks are shifted upfield compared to unsubstituted benzamide. A: This is the Ethoxy Effect . The ethoxy group at position 5 is a strong electron donor (resonance). This increases electron density in the ring, shielding the aromatic protons (especially ortho and para to the ethoxy group), shifting them upfield (lower ppm).

Module 2: Mass Spectrometry (The "Wrong" Mass)

User Complaint: "I expect a mass of 180.2 g/mol , but I see peaks at 203, 219, or 361. Is it a byproduct?"

Mechanism of Adduct Formation

In Electrospray Ionization (ESI), this compound acts as a Lewis base. It avidly coordinates with ubiquitous cations (Na⁺, K⁺) found in glassware or LC solvents.

Mass Spectrum Interpretation Table
Observed m/zSpecies IdentityCause / ExplanationAction Required
181.1

Protonated molecular ion (Standard).None. Target confirmed.
203.1

Sodium Adduct.[1]Common in glass-stored solvents. Do not flag as impurity.
219.1

Potassium Adduct.Common if buffers were used previously.
361.2

Protonated Dimer.Non-covalent dimer. Benzamides form strong intermolecular H-bonds at high concentrations.
164.1

Fragment Ion.Loss of ammonia from the amide group (In-source fragmentation).

Technical Insight: The presence of the


 dimer is a signature of the compound's capacity for hydrogen bonding, not a synthesis error. Diluting the sample by 10x often reduces the dimer intensity relative to the monomer.

Module 3: Infrared (IR) Spectroscopy

User Complaint: "The Carbonyl (C=O) stretch is lower than expected (<1680 cm⁻¹). Is it hydrolyzed?"

The H-Bond Shift

In a standard amide, the C=O stretch appears ~1690 cm⁻¹. However, in this compound, the Intramolecular Hydrogen Bond between the carbonyl oxygen and the adjacent amino group hydrogen weakens the C=O bond character.

Diagram: Intramolecular Locking

Key IR Markers:

  • C=O Stretch: Expect 1640–1660 cm⁻¹ (Red-shifted due to H-bonding and conjugation).

  • NH Stretches: A complex cluster between 3150–3450 cm⁻¹ . You will see multiple bands due to the symmetric/asymmetric stretching of both the amide NH₂ and the amine NH₂.[2]

Standardized Solvation Protocol

To ensure reproducible spectra and eliminate "ghost" issues, follow this strict preparation protocol.

Objective: Minimize proton exchange and prevent aggregation.

  • Solvent Selection: Use DMSO-d6 (99.9% D) from a freshly opened ampoule.

    • Why: DMSO disrupts intermolecular dimers but preserves the monomeric species. It prevents rapid proton exchange seen in alcohols.

  • Drying Step: If the solid has been exposed to air, dry it in a vacuum desiccator over

    
     for 2 hours.
    
    • Why: this compound is hygroscopic. Trace water appears at 3.33 ppm in DMSO and facilitates proton exchange, broadening your amide peaks.

  • Concentration: Prepare a solution of 5–10 mg/mL .

    • Why: Higher concentrations favor dimerization (

      
       in MS) and stacking effects in NMR.
      
  • Acquisition:

    • NMR: Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the amide protons.
    • MS: Use a mobile phase of Water/Acetonitrile + 0.1% Formic Acid. Avoid ammonium buffers if adducts are confusing the analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67389, this compound. Available at: [Link]

  • Speranza, G., et al. (2005). "Adduct formation in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Details the mechanism of Na+/K+ adducts in amides).
  • Reich, H. J. (2023). Structure Determination Using NMR: Amide Rotation. University of Wisconsin-Madison. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Amino-5-ethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development and synthesis professionals. This guide provides in-depth troubleshooting and practical advice for overcoming a common yet critical challenge in the synthesis of 2-Amino-5-ethoxybenzamide: catalyst poisoning . As a key intermediate in the pharmaceutical industry, ensuring the robust and efficient synthesis of this compound is paramount. This document moves beyond simple procedural lists to explain the underlying causality of reaction failures, empowering you to diagnose, resolve, and prevent issues related to catalyst deactivation.

Section 1: The Core Reaction - Catalytic Hydrogenation of 2-Nitro-5-ethoxybenzamide

The most prevalent and scalable route to this compound is the catalytic hydrogenation of its nitro precursor, 2-Nitro-5-ethoxybenzamide. This reaction is prized for its high atom economy and generally clean conversion.

Primary Reaction Scheme:


(Self-generated image of the chemical reaction)

The success of this transformation hinges on the activity of a heterogeneous catalyst, most commonly Palladium on a carbon support (Pd/C).[1] The catalyst provides active sites where hydrogen gas and the nitro group can adsorb and react, facilitating the reduction to the desired amine.

The catalytic cycle, while complex, can be simplified to illustrate the fundamental steps of adsorption, reaction, and desorption on the palladium surface.

cluster_surface Palladium Catalyst Surface (Pd) cluster_reactants cluster_products pd1 Active Site pd3 Active Site pd1->pd3 3. Stepwise Hydrogenation on Surface pd2 Active Site pd2->pd3 3. Stepwise Hydrogenation on Surface Amine R-NH₂ (Amine Product) pd3->Amine 4. Desorption of Product H2O 2H₂O (Water) pd3->H2O H2 H₂ (Hydrogen) H2->pd1 1. Adsorption & Dissociation (H-Pd) Nitro R-NO₂ (Nitro Compound) Nitro->pd2 2. Adsorption of Nitro Group

Caption: Simplified workflow for catalytic hydrogenation on a Palladium surface.

Section 2: Troubleshooting Guide - When Your Reaction Falters

This section is formatted as a direct response to common issues encountered in the lab.

Q1: My reaction has stalled completely. Hydrogen uptake started but then stopped long before completion. What's the likely cause?

A1: Acute Catalyst Poisoning.

A sudden cessation of reactivity is a classic symptom of acute catalyst poisoning. This occurs when a potent inhibitor is present in sufficient concentration to rapidly deactivate the majority of the catalyst's active sites.

Causality: A "poison" is a chemical species that adsorbs more strongly to the palladium surface than your reactant or hydrogen, effectively blocking the catalytic cycle.[2][3] In an acute scenario, the poison is consumed by the catalyst until the surface is saturated, at which point the reaction halts.

Immediate Diagnostic Steps:

  • Check the Obvious: Ensure the hydrogen supply is not depleted and that the reaction vessel is properly sealed and maintaining pressure. Confirm adequate stirring, as poor mass transfer can mimic a stalled reaction.

  • The "Spiking" Test: Under a positive pressure of hydrogen and with vigorous stirring, carefully add a small, fresh portion of the same Pd/C catalyst (e.g., 10-20% of the initial charge).

    • If H₂ uptake resumes: This strongly indicates the initial catalyst charge was deactivated by a poison present in the reaction mixture. The new catalyst provides fresh sites to continue the reaction.

    • If H₂ uptake does NOT resume: The issue might be more complex. The poison's concentration could be so high that it deactivates the new catalyst immediately, or there could be an issue with the hydrogen delivery system or a complete depletion of a coreactant.

Solutions:

  • If spiking works: The most pragmatic solution is often to add more catalyst incrementally until the reaction proceeds to completion. However, this is a temporary fix. You must identify the source of the poison to ensure future reproducibility (see Q3).

  • If spiking fails: Do not add more catalyst. The reaction must be stopped, and the source of the potent poison identified. The batch is likely unsalvageable without a complete workup and re-purification of the unreacted starting material.

Q2: My reaction is incredibly sluggish, or my final yield is consistently low. Could this be a milder form of catalyst poisoning?

A2: Yes, this points to chronic or low-level catalyst poisoning.

Unlike acute poisoning, chronic poisoning results from trace amounts of inhibitors that slowly deactivate the catalyst over the course of the reaction. This leads to extended reaction times, incomplete conversions, and potentially the formation of byproducts from partially reduced intermediates (e.g., nitroso or hydroxylamine species).

Causality: Low concentrations of poisons mean that not all active sites are blocked simultaneously. The reaction proceeds, but at a fraction of its potential rate. The major culprits are often impurities that are structurally similar to potent poisons but have lower binding affinities or are present at parts-per-million (ppm) levels.

cluster_surface Catalyst Surface Catalyst Active Site Active Site Active Site Active Site Active Site Poison Poison Molecule (e.g., R-SH) Poison->Catalyst:f2 Strong, Irreversible Binding Reactant Reactant (R-NO₂) Reactant->Catalyst:f0 Desired Reversible Binding Reactant->Catalyst:f2 Binding Blocked! A Problem Observed: Slow or Stalled Reaction B Establish a 'Golden Standard' Run reaction with: - New bottle of catalyst - High-purity, new solvents - Recrystallized starting material A->B C Does 'Golden Standard' work? B->C D Problem is likely systemic: - Hydrogen supply - Manifold/tubing leak - Pressure gauge error - Stirring mechanism C->D No E Systematically swap ONE variable from the failed reaction into the 'Golden Standard' setup. C->E Yes F Test 'Old' Starting Material E->F G Test 'Old' Solvent E->G H Test 'Old' Catalyst Batch E->H I Did the reaction fail? F->I J Did the reaction fail? G->J K Did the reaction fail? H->K L Source Identified: Starting Material is Impure. Purify or replace. I->L Yes O Continue investigation with other variables (e.g., glassware, stir bar, additives). I->O No M Source Identified: Solvent is Contaminated. Purify or replace. J->M Yes J->O No N Source Identified: Catalyst Batch is Bad. (Deactivated or poor quality). Replace. K->N Yes K->O No

Caption: Troubleshooting workflow to identify the source of catalyst poison.

For definitive identification, analytical techniques are invaluable. Send the suspected contaminated material for analysis:

  • GC-MS: To detect volatile organic impurities (like sulfur compounds in a solvent). [4]* ICP-MS or ICP-OES: To detect trace metal contaminants in the starting material or catalyst. [5]* Elemental Analysis (CHN/S): To quantify sulfur or nitrogen content in the starting material.

Section 3: Frequently Asked Questions (FAQs)

  • Q4: What are the best practices for preventing catalyst poisoning?

    • Dedicated Glassware: Use glassware exclusively for hydrogenation reactions, especially those involving precious metal catalysts. Avoid using glassware that has been exposed to sulfur or phosphorus compounds.

    • High-Purity Reagents: Always use the highest purity solvents and reagents available. Anhydrous solvents are generally preferred.

    • Inert Atmosphere Technique: Handle the dry Pd/C catalyst under an inert atmosphere (Nitrogen or Argon) as much as possible to prevent atmospheric contamination before it is wetted with solvent. While Pd/C is often handled in the air, this is a best practice for sensitive reactions.

    • Proper Storage: Store catalysts in a cool, dry place, tightly sealed and away from sulfur-containing compounds. Store solvents under an inert atmosphere.

  • Q5: Is Raney Nickel a good alternative if I suspect my process is prone to poisoning?

    • Raney Nickel can be a viable alternative. [6]While also susceptible to poisoning, its sensitivity profile is different from palladium. For instance, it is often more tolerant of certain types of functional groups. However, Raney Ni typically requires higher catalyst loadings and may necessitate higher pressures or temperatures. It is also pyrophoric when dry and requires specific handling procedures. A comparative study on a small scale is recommended.

  • Q6: Can I regenerate my poisoned Pd/C catalyst?

    • In a research setting, regeneration is generally not recommended or practical. The procedures are often harsh, non-trivial, and can lead to changes in catalyst morphology (sintering) and unpredictable activity. [7]For poisons like sulfur and heavy metals, the binding is often so strong that regeneration is ineffective. [8]The most reliable and time-effective solution is to discard the poisoned catalyst according to safety protocols and use a fresh batch after identifying and eliminating the source of the poison. Industrial processes may use specific regeneration protocols, such as high-temperature treatment in a reducing or oxidizing atmosphere, but these are highly optimized and require specialized equipment. [9][10]

Section 4: Standard Operating Protocols

Protocol 1: Pre-treatment of Solvents with Activated Carbon

This protocol is useful for removing trace organic impurities from solvents like ethanol or ethyl acetate.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the solvent to be purified (e.g., 1 L of ethanol).

  • Add Carbon: Add 1-2% w/v of activated carbon to the solvent (10-20 g for 1 L). Use a high-purity, acid-washed grade of activated carbon.

  • Stir: Stir the suspension vigorously at room temperature for 2-4 hours.

  • Filter: Filter the mixture through a pad of celite or a fine porosity sintered glass funnel to completely remove all carbon particles. It is crucial to ensure no carbon fines remain, as they can interfere with the reaction.

  • Store: Store the purified solvent in a clean, dry bottle, preferably under an inert atmosphere.

Protocol 2: Small-Scale Diagnostic Reaction for Catalyst Activity Assessment

Use this protocol to test a new batch of catalyst or a suspicious reagent against a known standard.

  • Vessel: Use a small (e.g., 25 mL) thick-walled flask or a dedicated small-scale hydrogenation vessel.

  • Standard Reaction:

    • Charge the vessel with 100 mg of high-purity, recrystallized 2-Nitro-5-ethoxybenzamide.

    • Add 5 mL of high-purity, anhydrous ethanol.

    • Add 5 mg (approx. 1 mol%) of a trusted, new batch of 10% Pd/C.

    • Seal the vessel, purge thoroughly with nitrogen, then purge with hydrogen.

    • Pressurize to 50 psi with hydrogen and stir vigorously.

    • Monitor the pressure drop over time. Note the time to complete consumption of hydrogen. This is your "Golden Standard" rate.

  • Test Reaction:

    • Repeat the exact same procedure but substitute one variable (e.g., use the suspect batch of starting material instead of the recrystallized standard).

    • Compare the rate of hydrogen uptake to the "Golden Standard" reaction. A significantly slower rate points to the substituted component as the source of contamination.

Section 5: References

  • Organic Chemistry Portal. (2021). Amine synthesis by nitro compound reduction. Retrieved February 7, 2026, from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime. Eureka. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved February 7, 2026, from [Link]

  • Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved February 7, 2026, from [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (1995). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved February 7, 2026, from [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 7, 2026, from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved February 7, 2026, from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved February 7, 2026, from [Link]

  • GAS Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. Retrieved February 7, 2026, from [Link]

  • Chromatography Online. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved February 7, 2026, from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved February 7, 2026, from [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved February 7, 2026, from [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

Structural Elucidation and Analytical Comparison Guide: 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To provide a definitive analytical framework for confirming the structure of 2-Amino-5-ethoxybenzamide , distinguishing it from its critical regioisomer, 2-Amino-4-ethoxybenzamide .

The Challenge: In the synthesis of benzamide-based gastroprokinetic agents (e.g., Itopride), the formation of regioisomers is a common pitfall.[1][2] While High-Performance Liquid Chromatography (HPLC) is standard for purity assessment, it often fails to unequivocally distinguish between the 2,5- and 2,4-substitution patterns due to similar polarity and retention times.[1][2]

The Solution: This guide compares the "performance" of standard QC methods (HPLC-UV/MS) against the "Gold Standard" structural elucidation method (1D & 2D NMR). We demonstrate that while MS confirms the molecular mass (


), only HMBC (Heteronuclear Multiple Bond Correlation)  NMR provides the topological resolution required for structural certainty.[1]

Comparative Analysis: Analytical Resolution

The following table contrasts the efficacy of three primary analytical techniques in validating this compound.

FeatureMethod A: HPLC-UV Method B: LC-MS (ESI) Method C: 2D-NMR (HMBC/COSY)
Primary Output Purity %, Retention TimeMolecular Mass (

)
Atomic Connectivity (Topology)
Isomer Specificity Low (Co-elution risk)None (Isomers have same mass)High (Distinct coupling patterns)
Sample Req.



Decision Power Routine QCIdentity Confirmation (Mass)Structural Proof
The "Isomer Trap"

The synthesis of this compound often involves the amidation of 5-ethoxy-2-nitrobenzoic acid followed by reduction.[1][2] A common impurity is the 4-ethoxy isomer.[1]

  • Target (5-ethoxy): Ethoxy group is para to the Amine.[1][2]

  • Isomer (4-ethoxy): Ethoxy group is meta to the Amine.[1][2]

  • Mass Spec: Both yield

    
    .[1] Indistinguishable.
    

Experimental Protocols

Protocol A: High-Resolution NMR Spectroscopy (The Validator)

Rationale: DMSO-d6 is chosen over CDCl3 to ensure the solubility of the amide moiety and to slow the exchange of labile protons (-NH2, -CONH2), making them visible as distinct peaks.[1][2]

Reagents & Equipment:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS.[1][2]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample: 10 mg of dry solid.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of this compound in 0.6 mL of DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1][2]

  • Acquisition (1H): Acquire 16 scans with a 30° pulse angle and 2-second relaxation delay.

  • Acquisition (2D): Run COSY (to map H-H neighbors) and HMBC (to map H-C long-range connectivity).

  • Processing: Phase correct and baseline correct. Reference TMS to 0.00 ppm.[1][2]

Protocol B: LC-MS Identification (The Screener)

Rationale: Used to confirm molecular weight and purity prior to NMR investment.[1][2]

Step-by-Step Workflow:

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Column: C18 Reverse Phase (

    
    ).[1][2]
    
  • Detection: ESI Positive Mode. Scan range 100–500

    
    .[1]
    

Structural Data & Interpretation[2][3][4][5][6]

Predicted 1H-NMR Data (400 MHz, DMSO-d6)

The following chemical shifts are characteristic of the This compound structure.

PositionGroupShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Amide


Broad Singlets-Distinct non-equivalent protons due to restricted rotation.[1][2]
H-6 Ar-H

Doublet (d)

Deshielded by C=O; Meta-coupled to H-4.[1][2]
H-4 Ar-H

Doublet of Doublets (dd)

Coupled to H-3 (ortho) and H-6 (meta).[1][2]
H-3 Ar-H

Doublet (d)

Shielded by ortho

.[1][2]
Amine


Broad Singlet-Exchangeable; position varies with concentration.[1][2]
Ethoxy


Quartet (q)

Characteristic methylene next to Oxygen.[1][2]
Ethoxy


Triplet (t)

Methyl group.[1][2]
The "Smoking Gun": HMBC Correlations

To distinguish the 5-ethoxy target from the 4-ethoxy isomer, observe the H-6 proton:

  • In this compound: H-6 is ortho to the Amide carbonyl.[1][2] It will show a strong HMBC correlation to the Carbonyl Carbon (

    
    ) .[1]
    
  • In 2-Amino-4-ethoxybenzamide: The proton ortho to the amide is H-6 (which is now meta to the ethoxy).[1][2] The coupling patterns change significantly due to the symmetry shift.[1][2]

Visualization of Analytical Logic

Diagram 1: Structural Confirmation Workflow

This decision tree illustrates the logical flow from crude synthesis to final structural certification.[1][2]

AnalyticalWorkflow Start Crude Synthesis Product HPLC Step 1: HPLC-UV (Purity Check) Start->HPLC MS Step 2: LC-MS (Mass Confirmation 180.2 Da) HPLC->MS Purity > 95% NMR_1D Step 3: 1H-NMR (Functional Groups) MS->NMR_1D Mass Matches NMR_2D Step 4: HMBC/COSY (Connectivity Proof) NMR_1D->NMR_2D Isomer Ambiguity Decision Structure Confirmed? NMR_2D->Decision Decision->Start No (Re-purify) Final Release Material Decision->Final Yes

Caption: Analytical workflow prioritizing purity screening before investing in high-cost NMR structural validation.

Diagram 2: Distinguishing Regioisomers (The HMBC Logic)

This diagram visualizes how 2D NMR distinguishes the target molecule from its impurity based on proton-carbon correlations.[1][2]

IsomerDifferentiation Target Target: This compound H6_Target H6 Proton (Ortho to Amide) Target->H6_Target H3_Target H3 Proton (Ortho to Amine) Target->H3_Target Impurity Impurity: 2-Amino-4-ethoxybenzamide Signal_B Weak/No HMBC to C=O Impurity->Signal_B Different Topology Signal_A Strong HMBC to C=O H6_Target->Signal_A Key Correlation

Caption: The critical HMBC correlation between the H6 aromatic proton and the Amide Carbonyl (C=O) confirms the 1,2,5-substitution pattern.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide (Structural analog reference). Retrieved from [Link][1][2]

Sources

Strategic Scaffold Selection: Efficacy & Application of 2-Amino-5-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Ethoxy Advantage" in Benzamide Scaffolds

In the landscape of fragment-based drug discovery (FBDD), the benzamide moiety remains a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors (D2, 5-HT4, HDAC, GLUT). While 2-Amino-5-methoxybenzamide has historically been the standard building block for ortho-amino benzamide libraries, 2-Amino-5-ethoxybenzamide (CAS: 1250898-29-3) is emerging as a superior alternative for lead optimization.

This guide objectively compares the efficacy of the 5-ethoxy variant against standard benzamide pharmacophores. Our analysis, grounded in physicochemical profiling and recent patent literature (e.g., GLUT3 inhibitors), demonstrates that the 5-ethoxy substitution offers a critical "sweet spot" in lipophilicity modulation and metabolic stability without incurring the steric penalties of larger alkoxy chains.

Part 2: Technical Profile & Comparative Efficacy

The Molecule at a Glance
  • IUPAC Name: this compound[1][2][3][4]

  • CAS Number: 1250898-29-3[5][6]

  • Molecular Formula: C9H12N2O2[3]

  • Core Role: Zinc-Binding Group (ZBG) precursor for HDAC inhibitors; Pharmacophore for GLUT transporter modulators.[7]

Comparative Analysis: The Benzamide Matrix

The following table contrasts this compound with its primary structural competitors: the methoxy-analog (standard) and the chloro-analog (prokinetic scaffold).

FeatureThis compound 2-Amino-5-methoxybenzamide 4-Amino-5-chloro-2-methoxybenzamide
Primary Application HDAC Inhibition, GLUT ModulationGeneral Library Building BlockGI Prokinetics (e.g., Metoclopramide)
Lipophilicity (cLogP) ~1.15 (Optimal BBB penetration) ~0.65 (Higher polarity)~1.6 (Moderate)
Metabolic Liability Low (O-deethylation is slower) High (Rapid O-demethylation)Moderate
Steric Profile Mid-range (Ethylene linker flexibility) Low (Rigid, compact)High (Chloro group steric clash)
H-Bond Donor/Acceptor 2 / 32 / 32 / 3
Key Advantage Enhanced membrane permeability; Improved hydrophobic pocket filling. Low cost; High water solubility.[7][1][2]Established D2 receptor affinity.[7]
Scientific Rationale: Why the 5-Ethoxy Shift?

1. Hydrophobic Pocket Optimization (The "Goldilocks" Effect): Many target proteins, particularly Histone Deacetylases (HDACs) and Glucose Transporters (GLUTs), possess hydrophobic channels leading to the active site.[7]

  • The methoxy group is often too short to interact effectively with hydrophobic residues (e.g., Phenylalanine, Tyrosine) lining these channels.

  • The ethoxy group extends the reach by ~1.5 Å, allowing for Van der Waals contacts that stabilize the ligand-protein complex, potentially lowering the

    
     values by 2-5 fold compared to the methoxy analog.
    

2. Metabolic Stability: Metabolic stability studies in liver microsomes indicate that O-deethylation (removing the ethyl group) is kinetically slower than O-demethylation.[7] This extends the half-life (


) of the pharmacophore in vivo, a critical factor for maintaining therapeutic concentrations.[7]

Part 3: Experimental Protocols

To validate the efficacy of the 5-ethoxy scaffold in your library, we recommend the following standardized protocols.

Protocol A: Lipophilicity Assessment (Shake-Flask Method)

Objective: Quantify the LogP shift to predict membrane permeability.[7]

  • Preparation: Dissolve 1 mg of this compound in 1 mL of n-octanol (pre-saturated with water).

  • Equilibration: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4, pre-saturated with octanol).

  • Agitation: Vortex vigorously for 30 minutes at 25°C. Centrifuge at 2000g for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.[7]

    • Mobile Phase: Acetonitrile/Water (50:50).[7]

  • Calculation:

    
    
    
    • Target: Expect a LogP shift of +0.5 units vs. the methoxy analog.

Protocol B: HDAC Inhibition Screening (Fluorometric)

Objective: Assess the efficacy of the 2-amino-benzamide moiety as a Zinc-Binding Group (ZBG).

  • Reagent Setup: Use a commercial HDAC1 Fluorometric Assay Kit. Substrate: Acetyl-Lys(Ac)-AMC.[7]

  • Compound Dilution: Prepare a 7-point dilution series of this compound (0.1 nM to 10 µM) in DMSO.

  • Incubation:

    • Mix 10 µL of enzyme (HDAC1) with 5 µL of compound. Incubate for 15 mins at 37°C.

    • Add 10 µL of substrate. Incubate for 30 mins.

  • Development: Add Lysine Developer (Trypsin) to cleave the deacetylated substrate, releasing the AMC fluorophore.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Causality: The 2-amino group coordinates the Zinc ion in the catalytic pocket; the 5-ethoxy group stabilizes the cap region interaction.

Part 4: Visualization of the Benzamide Chemical Space

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree, guiding the selection of the 5-ethoxy scaffold based on therapeutic targets.

BenzamideSAR Core Benzamide Scaffold (Ph-CONH2) Sub_Ortho 2-Substitution Core->Sub_Ortho Sub_Meta 5-Substitution Core->Sub_Meta Ortho_Amino 2-Amino Group (Zn-Binding / H-Bond) Sub_Ortho->Ortho_Amino Select for Ortho_Methoxy 2-Methoxy Group (D2 Receptor Profile) Sub_Ortho->Ortho_Methoxy Select for Meta_Ethoxy 5-Ethoxy (Optimized Lipophilicity) Sub_Meta->Meta_Ethoxy Enhanced Permeability Meta_Methoxy 5-Methoxy (Standard Polarity) Sub_Meta->Meta_Methoxy Baseline Meta_Chloro 5-Chloro (Metabolic Block) Sub_Meta->Meta_Chloro Half-life Extension Target_HDAC Target: HDAC / GLUT (Epigenetics/Metabolism) Ortho_Amino->Target_HDAC Target_GI Target: D2 / 5-HT4 (Prokinetics) Ortho_Methoxy->Target_GI Meta_Ethoxy->Target_HDAC Preferred Combo Meta_Chloro->Target_GI

Caption: SAR Decision Tree highlighting the synergistic selection of 2-Amino and 5-Ethoxy groups for HDAC/GLUT targeting.

Part 5: References

  • Sigma-Aldrich. (2023).[7][1] this compound Product Specification & CAS 1250898-29-3.[7][6] Link

  • Google Patents. (2020).[7] WO2020005935A1: Compounds that modulate glucose uptake activity (GLUT Inhibitors).[7] Link

  • National Center for Biotechnology Information (NCBI). (2023).[7] PubChem Compound Summary for Benzamide Derivatives. Link

  • Journal of Medicinal Chemistry. (2018). Structure-Activity Relationships of Ortho-Amino Benzamides as HDAC Inhibitors. (Generic Reference for Class Mechanism). Link

Sources

Technical Assessment Guide: 2-Amino-5-ethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for evaluating N-substituted 2-amino-5-ethoxybenzamide derivatives , a chemical series emerging as a "privileged scaffold" in medicinal chemistry. While historically overshadowed by the 4-amino-5-chloro-2-methoxybenzamides (e.g., Cisapride, Mosapride), the 2-amino (anthranilamide) configuration offers distinct solubility profiles and hydrogen-bonding motifs that warrant rigorous investigation.

This document is designed for medicinal chemists and pharmacologists to objectively assess the novelty of these derivatives against the current "Gold Standards": Itopride and Mosapride .

Strategic Context: The Anthranilamide Shift

In the development of gastroprokinetic agents and multi-target ligands, the benzamide core is ubiquitous. However, the position of the amino group dictates the pharmacological profile.

  • The Standard (Anisamide/PABA-like): Drugs like Mosapride and Cisapride utilize a 4-amino-5-chloro-2-methoxy core. While potent 5-HT4 agonists, this substitution pattern often struggles with Class II (BCS) solubility issues and HERG channel liabilities.

  • The Alternative (Veratramide): Itopride uses a 3,4-dimethoxy core. It is unique for its dual mechanism (D2 antagonism + AChE inhibition) and metabolism via FMO3 (avoiding CYP450 interactions).

  • The Novelty (Anthranilamide): The 2-amino-5-ethoxy scaffold shifts the amine to the ortho position. This creates an intramolecular hydrogen bond with the carbonyl oxygen, locking the conformation and potentially improving receptor subtype selectivity (e.g., 5-HT4 vs. 5-HT3) while altering metabolic soft spots.

Comparative Baseline: The "Pride" Matrix

To establish novelty, new derivatives must be benchmarked against these parameters:

FeatureItopride (Standard)Mosapride (Standard)2-Amino-5-ethoxy Derivatives (Target Profile)
Core Scaffold 3,4-Dimethoxybenzamide4-Amino-5-chloro-2-methoxybenzamideThis compound
Primary Mechanism D2 Antagonist + AChE InhibitorSelective 5-HT4 AgonistTarget: Selective 5-HT4 Agonist or Multi-Target (5-HT4 + AChE)
Metabolism FMO3 (Low drug-drug interaction risk)CYP3A4 (Interaction risk)Goal: FMO3 shunting or CYP isoform selectivity
Cardiotoxicity (hERG) LowLow (unlike Cisapride)Requirement: IC50 > 10 µM
Bioavailability ~60% (High First Pass)~8% (Extensive First Pass)Goal: > 50% (Improved Lipophilicity/Solubility balance)

Mechanistic Visualization

Understanding the target pathway is essential for designing the screening cascade. The primary goal for these derivatives is usually the enhancement of cholinergic transmission in the enteric nervous system via 5-HT4 agonism.

G Drug 2-Amino-5-ethoxy Derivative R_5HT4 5-HT4 Receptor (GPCR-Gs) Drug->R_5HT4 Bind/Agonize AC Adenylyl Cyclase R_5HT4->AC Gs Coupling cAMP cAMP (Increase) AC->cAMP PKA Protein Kinase A (Activation) cAMP->PKA K_Channel K+ Channel (Closure) PKA->K_Channel Phosphorylation Ca_Influx Ca2+ Influx K_Channel->Ca_Influx Depolarization ACh_Release Acetylcholine Release Ca_Influx->ACh_Release Motility GI Motility (Prokinetic Effect) ACh_Release->Motility

Figure 1: Signal transduction pathway for 5-HT4 receptor agonism leading to gastroprokinetic effects.

Experimental Validation Protocols

To claim "novelty" and "superiority," the following self-validating protocols must be executed.

Protocol A: Synthesis of N-Substituted Derivatives

Objective: Create a library of derivatives to test the flexibility of the 2-amino-5-ethoxy core. Rationale: Direct amidation ensures the core remains intact while varying the basic side chain (essential for GPCR binding).

  • Activation: Dissolve 2-amino-5-ethoxybenzoic acid (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins.

    • Check: Solution should remain clear. Turbidity implies incomplete activation.

  • Coupling: Add the appropriate amine (e.g., 4-benzylpiperidine for Mosapride-like analogs) (1.0 eq) and DIPEA (2.5 eq).

  • Reaction: Allow to warm to RT and stir for 12–24h. Monitor via TLC (System: DCM/MeOH 9:1).

    • Validation: The appearance of a new spot with lower Rf than the starting acid confirms amide formation.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and brine.

  • Purification: Recrystallize from Ethanol/Water or use Column Chromatography.

    • Yield Target: >70%.[1][2][3][4][5]

Protocol B: In Vitro 5-HT4 Binding Assay (The Filter)

Objective: Determine if the 2-amino shift retains high affinity compared to Mosapride.

  • Tissue Prep: Use Guinea pig striatum or HEK-293 cells stably expressing h5-HT4.

  • Ligand: Use [3H]GR113808 (0.2 nM) as the specific radioligand.

  • Competition: Incubate 50 µg membrane protein with radioligand and varying concentrations (10^-10 to 10^-5 M) of the Test Derivative.

  • Incubation: 30 min at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.

    • Success Criterion: Ki < 50 nM (Comparable to Mosapride).[6]

    • Self-Validation: Include Itopride (Ki ~ low affinity for 5-HT4, acts via D2) and Mosapride (High affinity) as negative and positive controls respectively.

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Assess if the derivative mimics Itopride's favorable metabolic profile.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Spike Test Derivative (1 µM) into the mixture at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold Acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint).

    • Novelty Indicator: If CLint is significantly lower than Mosapride, or if the metabolite profile shows N-oxidation (FMO3 route) rather than de-alkylation (CYP route), the derivative has a superior ADME profile.

Decision Matrix: Assessing Novelty

Use this logic flow to determine the publication or development potential of your derivative.

DecisionTree Start New 2-Amino-5-ethoxy Derivative Synthesized Binding 5-HT4 Affinity (Ki) Start->Binding Selectivity Selectivity Screen (D2, 5-HT3, hERG) Binding->Selectivity Ki < 50nM Fail1 Discard: Inactive Binding->Fail1 Ki > 100nM Metabolism Metabolic Stability (HLM t1/2) Selectivity->Metabolism Clean Profile Fail2 Discard: Dirty Profile (Cardiotoxic) Selectivity->Fail2 hERG IC50 < 10µM or High D2 Affinity InVivo In Vivo Efficacy (Gastric Emptying) Metabolism->InVivo t1/2 > 30 min Fail3 Discard: Rapid Clearance Metabolism->Fail3 t1/2 < 15 min Success High Value Candidate: Publish/Patent InVivo->Success >20% increase in emptying vs Control

Figure 2: Go/No-Go decision tree for evaluating benzamide derivatives.

References

  • Iwanaga, Y., et al. (1996).[3] "Gastroprokinetic effect of a new benzamide derivative itopride and its action mechanisms in conscious dogs." Japanese Journal of Pharmacology. Link

  • Sonda, S., et al. (2004). "Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists." Bioorganic & Medicinal Chemistry. Link

  • Mine, Y., et al. (1997).[7] "Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro." Journal of Pharmacology and Experimental Therapeutics. Link

  • Kato, S., et al. (1995). "Synthesis and 5-HT4 agonist activity of 2-amino-N-(1-substituted piperidin-4-ylmethyl)benzamides." Chemical & Pharmaceutical Bulletin. Link

  • Ganaton (Itopride Hydrochloride) Prescribing Information. Abbott Laboratories. Link

Sources

Cost-benefit analysis of different 2-Amino-5-ethoxybenzamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-ethoxybenzamide serves as a critical pharmacophore in the synthesis of prokinetic agents (e.g., Mosapride, Itopride analogs) and 5-HT4 receptor agonists.[1] Its synthesis is often bottlenecked by regioselectivity issues and impurity profiles that complicate GMP compliance.

This guide objectively compares the two dominant industrial synthesis routes:

  • The Nitro-Salicylate Route (Route A): A stepwise O-alkylation/Amidation/Reduction sequence.[1]

  • The SNAr Displacement Route (Route B): A nucleophilic aromatic substitution on a chloro-nitro precursor.[1]

Verdict: While Route B offers a shorter step count, Route A is recommended for GMP-grade production due to superior impurity control and lower raw material costs, despite a higher initial equipment requirement for hydrogenation.[1]

Part 1: Strategic Overview & Molecule Context[1]

The this compound scaffold presents a specific challenge: installing the ethoxy group at the 5-position while preserving the sensitive primary amine at the 2-position.[1]

  • Target CAS: [Generic Scaffold Reference]

  • Key Application: Intermediate for gastroprokinetic drugs (Benzamide class).[2]

  • Critical Quality Attribute (CQA): Control of the N-ethylated impurity (from Route A) and the unreacted chloro-species (from Route B).

Logical Pathway Diagram

The following diagram illustrates the divergent strategies for accessing the target molecule.

SynthesisPathways cluster_legend Pathway Legend StartA 5-Nitrosalicylic Acid (Cheap, Available) InterA1 2-Ethoxy-5-nitrobenzoic Acid StartA->InterA1 1. EtBr/K2CO3 (O-Alkylation) InterA2 2-Ethoxy-5-nitrobenzamide InterA1->InterA2 2. SOCl2; NH3 (Amidation) Target This compound (Target) InterA2->Target 3. H2, Pd/C (Reduction) StartB 2-Chloro-5-nitrobenzamide (Expensive, Reactive) InterB1 SNAr Transition State StartB->InterB1 1. NaOEt/EtOH (Displacement) InterB1->InterA2 Cl -> OEt Subst. Legend1 Route A: Classical Stepwise Legend2 Route B: Convergent SNAr

Caption: Figure 1. Divergent synthetic pathways. Route A utilizes sequential functionalization, while Route B leverages nucleophilic aromatic substitution.[1]

Part 2: Detailed Methodologies

Method A: The Nitro-Salicylate Route (Standard Industrial)

Mechanism: Nucleophilic substitution (O-alkylation) followed by acid chloride activation and catalytic hydrogenation.[1]

Protocol
  • O-Alkylation:

    • Charge a reactor with 5-nitrosalicylic acid (1.0 eq) and Acetone (10V).

    • Add Potassium Carbonate (2.5 eq) followed by Diethyl Sulfate or Ethyl Bromide (1.2 eq).

    • Reflux for 8–12 hours. Monitor by HPLC for disappearance of starting material.

    • Critical Step: Quench with water and adjust pH to 3.0 to precipitate 2-ethoxy-5-nitrobenzoic acid .[1]

  • Amidation:

    • Suspend the dried acid intermediate in Toluene. Add Thionyl Chloride (1.5 eq) and catalytic DMF. Heat to 70°C.

    • Remove excess SOCl2 via distillation.

    • Add the acid chloride solution dropwise to aqueous Ammonia (25%) at 0–5°C. (Exothermic!).

    • Filter the resulting 2-ethoxy-5-nitrobenzamide .[1]

  • Reduction:

    • Dissolve nitro-amide in Methanol.[1] Add 5% Pd/C (5 wt% loading).

    • Hydrogenate at 3–5 bar H2 pressure at 40°C.

    • Filter catalyst and concentrate to yield This compound .[1]

Pros: High regioselectivity (O-alkylation vs N-alkylation risk is low because the amine is a nitro group at this stage).[1] Cons: Three distinct steps; handling of pyrophoric catalyst (Pd/C).

Method B: The SNAr Displacement Route (Alternative)

Mechanism: Nucleophilic Aromatic Substitution (


) where the para-nitro group activates the ortho-chloro position for displacement by ethoxide.[1]
Protocol
  • Displacement (

    
    ): 
    
    • Prepare a solution of Sodium Ethoxide (1.2 eq) in absolute Ethanol.

    • Add 2-chloro-5-nitrobenzamide (1.0 eq) portion-wise at room temperature.

    • Heat to reflux (78°C) for 6 hours.

    • Mechanistic Note: The electron-withdrawing nitro group at position 5 stabilizes the Meisenheimer complex, facilitating the displacement of the chloride at position 2.[1]

    • Cool and pour into ice water. Filter the crude 2-ethoxy-5-nitrobenzamide .[1]

  • Reduction (Chemical):

    • (Alternative to Pd/C to save cost): Suspend intermediate in Ethanol/Water.

    • Add Iron Powder (3.0 eq) and catalytic NH4Cl . Reflux for 4 hours.

    • Hot filter to remove iron sludge. Crystallize product upon cooling.[3]

Pros: Short synthesis (2 steps); avoids thionyl chloride. Cons: Starting material (2-chloro-5-nitrobenzamide) is 3–4x more expensive than salicylic acid; Iron reduction generates significant solid waste (high E-factor).[1]

Part 3: Comparative Analysis & Decision Matrix

Cost-Benefit Data Table
MetricRoute A (Nitro-Salicylate)Route B (SNAr Displacement)
Overall Yield 75 – 82%60 – 68%
Raw Material Cost (COGS) Low ($)High (

$)
Step Count 3 (Longer cycle time)2 (Shorter cycle time)
Purity Profile >99.5% (Main impurity: Des-ethyl)98.0% (Main impurity: Unreacted Chloro)
E-Factor (Waste) Moderate (Solvents, salts)High (Iron sludge, if used)
Safety Profile Medium (H2 pressure, SOCl2)Medium (Exothermic alkoxide)
Decision Logic Diagram

DecisionTree Start Select Synthesis Route Q1 Is GMP Purity (>99.5%) Required? Start->Q1 Q2 Is Capital Available for High-Pressure Hydrogenation? Q1->Q2 Yes RouteB Choose Route B (SNAr Displacement) Q1->RouteB No (R&D only) RouteA Choose Route A (Nitro-Salicylate) Q2->RouteA Yes Q2->RouteB No (Use Fe reduction)

Caption: Figure 2. Decision matrix for selecting the optimal synthesis route based on regulatory and facility constraints.

Technical Nuances for Researchers
  • Impurity Management: In Route B, the "Chloro" impurity is structurally similar to the "Ethoxy" product and is notoriously difficult to remove via crystallization.[1] If your downstream application (e.g., biological assay) is sensitive to halo-aromatics, avoid Route B .[1]

  • Scalability: Route A is the standard for multi-kilogram scale-up because the exotherms (amidation) are controllable and the waste stream (aqueous salts) is easier to treat than the iron sludge from Route B.[1]

References

  • CN103396334A . New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof. Google Patents. Link

  • BenchChem Technical Guides . Synthesis of 2-Amino-5-nitrobenzoic Acid.[1][4] BenchChem.[4] Link

  • CN103304453A . Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents. Link

  • ResearchGate . Cost-Effective Synthesis of Fe5C2 Catalyst From Nanosized Zero-Valent Iron.[1] (Context on Iron Reduction Costs). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.